molecular formula C5H14Cl2N2O2 B2561870 Methyl 3,4-diaminobutanoate dihydrochloride CAS No. 1554121-30-0

Methyl 3,4-diaminobutanoate dihydrochloride

Cat. No.: B2561870
CAS No.: 1554121-30-0
M. Wt: 205.08
InChI Key: IPSNUXDVOGPCHJ-UHFFFAOYSA-N
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Description

Methyl 3,4-diaminobutanoate dihydrochloride is a useful research compound. Its molecular formula is C5H14Cl2N2O2 and its molecular weight is 205.08. The purity is usually 95%.
BenchChem offers high-quality Methyl 3,4-diaminobutanoate dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,4-diaminobutanoate dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3,4-diaminobutanoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.2ClH/c1-9-5(8)2-4(7)3-6;;/h4H,2-3,6-7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSNUXDVOGPCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 3,4-diaminobutanoate dihydrochloride CAS number and structure

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical identity, synthesis, and applications of Methyl 3,4-diaminobutanoate dihydrochloride , a specialized amino acid derivative used in medicinal chemistry and peptide synthesis.

Executive Summary

Methyl 3,4-diaminobutanoate dihydrochloride is the methyl ester, dihydrochloride salt form of 3,4-diaminobutanoic acid (3,4-DABA). Structurally, it is a


-diamino acid derivative. Unlike standard 

-amino acids, this compound features a vicinal diamine motif at the C3 and C4 positions of a butanoate backbone.

This unique topology makes it a critical intermediate for synthesizing:

  • GABA Analogs: Bioisosteres of

    
    -aminobutyric acid (GABA) for neurological drug discovery.
    
  • Peptidomimetics:

    
    -peptide backbones that resist enzymatic degradation.
    
  • Heterocycles: Precursors for dihydropyrimidines and imidazolidinones via annulation reactions.

Chemical Specifications & Structure

Identity Data
ParameterSpecification
CAS Number 1554121-30-0
IUPAC Name Methyl 3,4-diaminobutanoate dihydrochloride
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Molecular Weight 205.08 g/mol
Parent Acid 3,4-Diaminobutanoic acid (CAS: 131530-16-0)
SMILES COC(=O)CC(N)CN.[H]Cl.[H]Cl
Solubility Soluble in water, methanol, DMSO; insoluble in non-polar solvents.[1][2]
Structural Analysis

The compound consists of a 4-carbon chain. The carboxyl group at C1 is esterified with methanol. Amino groups are located at C3 (


) and C4 (

).
  • Vicinal Diamine Core: The C3-C4 diamine allows for chelation with metal ions and rapid condensation with carbonyls to form 5- or 6-membered heterocycles.

  • Ester Functionality: The methyl ester protects the carboxylic acid, allowing selective derivatization of the amine groups without self-polymerization.

  • Salt Form: The dihydrochloride (2HCl) form ensures stability against oxidation and hydrolysis, rendering the diamine non-volatile and easy to handle as a solid.

Structural Hierarchy Diagram

The following diagram illustrates the functional connectivity and reactivity nodes of the molecule.

ChemicalStructure Molecule Methyl 3,4-diaminobutanoate (Core Structure) Est Methyl Ester (C1) (Protective Group) Molecule->Est BetaAmine Beta-Amine (C3) (Chiral Center Potential) Molecule->BetaAmine GammaAmine Gamma-Amine (C4) (Primary Amine) Molecule->GammaAmine Reactivity1 Nucleophilic Attack (Heterocycle Formation) BetaAmine->Reactivity1 Reactivity2 Peptide Coupling (Beta-Peptides) BetaAmine->Reactivity2 GammaAmine->Reactivity1

Figure 1: Functional decomposition of Methyl 3,4-diaminobutanoate, highlighting reactive sites.

Synthesis Protocol

The most reliable synthesis involves the direct esterification of the parent amino acid, 3,4-diaminobutanoic acid, using thionyl chloride in methanol. This method generates the hydrochloride salt in situ, preventing side reactions.

Reaction Scheme


Step-by-Step Methodology

Based on protocols for similar diamino acid esters [1][2].

  • Preparation:

    • Equip a round-bottom flask with a magnetic stir bar and a drying tube (calcium chloride) or nitrogen inlet.

    • Cool anhydrous methanol (20 mL per 0.5 g substrate) to 0°C in an ice bath.

  • Activation:

    • Dropwise add Thionyl Chloride (SOCl₂) (1.5 - 2.0 equivalents) to the cold methanol.

    • Caution: This reaction is exothermic and releases HCl gas. Maintain temperature < 5°C. Stir for 15 minutes to form the active reagent (HCl/MeOH + Methyl Sulfite species).

  • Addition:

    • Add 3,4-Diaminobutanoic acid dihydrochloride (1.0 equivalent) to the solution. The solid may not dissolve immediately.

  • Reaction:

    • Remove the ice bath and allow the mixture to warm to room temperature (20-25°C).

    • Stir for 12–18 hours. The solution should become clear as the ester forms.

    • Monitoring: Check completion by TLC (System: n-BuOH/AcOH/H2O 3:1:1) or LC-MS.

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove methanol and excess SOCl₂.

    • Co-evaporate with diethyl ether or toluene (2x) to remove traces of acid.

    • Result: The product is obtained as a white to off-white hygroscopic solid.

Synthesis Workflow Diagram

SynthesisFlow Input 3,4-Diaminobutanoic Acid (Dihydrochloride) Process Stir at RT (12-18h) Input->Process Add to Reagent SOCl2 + MeOH (0°C) Reagent->Process Activates Workup Evaporation & Co-evaporation Process->Workup Product Methyl 3,4-diaminobutanoate 2HCl (Solid) Workup->Product

Figure 2: Process flow for the esterification of 3,4-DABA.

Applications in Drug Development[1][5][6]

Heterocyclic Scaffolds (GABA Bioisosteres)

Methyl 3,4-diaminobutanoate is a versatile "1,2-diamine donor." It reacts with electrophiles to form heterocycles that mimic the GABA pharmacophore but possess rigid conformations, improving receptor selectivity.

  • Imidazolidinones: Reaction with urea derivatives or isocyanates yields cyclic ureas.

  • Dihydropyrimidines: Reaction with aldehydes (Biginelli-like conditions) or amidines.

Case Study: In the synthesis of GABA uptake inhibitors, the 3,4-diamino scaffold allows for the construction of specific stereoisomers that selectively target GAT (GABA Transporter) proteins [1].

Beta-Peptide Synthesis

As a


-amino acid derivative, this compound serves as a monomer for 

-peptides.
  • Stability:

    
    -peptides are resistant to proteolytic degradation by common peptidases.
    
  • Folding: They adopt stable secondary structures (helices, sheets) distinct from natural

    
    -peptides, useful for disrupting protein-protein interactions.
    
Application Logic Diagram

Applications Core Methyl 3,4-diaminobutanoate (CAS 1554121-30-0) Path1 Pathway A: Cyclization Core->Path1 Path2 Pathway B: Peptide Synthesis Core->Path2 Prod1 GABA Bioisosteres (Neurological Targets) Path1->Prod1 Prod2 Heterocycles (Imidazolidinones) Path1->Prod2 Prod3 Beta-Peptides (Protease Resistant) Path2->Prod3

Figure 3: Downstream applications in medicinal chemistry.

Handling and Safety

  • Hygroscopicity: The dihydrochloride salt is highly hygroscopic. It must be stored in a desiccator or under an inert atmosphere (Argon/Nitrogen).

  • Storage: Keep at 2–8°C.

  • Safety Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Wear gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

References

  • University of Turin. (2019). Five-Membered N-Heterocyclic Scaffolds as Novel Amino Bioisosteres at γ-Aminobutyric Acid. Retrieved March 1, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Diaminobutyric acid (Parent Compound).[2][3] Retrieved March 1, 2026, from [Link]

Sources

A Technical Guide to the Enantioselective Synthesis of (R)-3,4-Diaminobutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(R)-3,4-diaminobutanoic acid (DABA) is a non-proteinogenic β-amino acid that serves as a critical chiral building block in the synthesis of numerous pharmaceutical agents. Its vicinal diamine motif is a key pharmacophore in various bioactive molecules, including dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, and as a precursor to chiral ligands and catalysts. This technical guide provides an in-depth analysis of robust and scalable synthetic routes to enantiopure (R)-3,4-diaminobutanoic acid, designed for researchers, scientists, and professionals in drug development. The methodologies discussed are selected for their efficiency, stereochemical control, and practical applicability in both academic and industrial settings. This guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Introduction: The Significance of (R)-3,4-Diaminobutanoic Acid

The stereochemistry of a pharmaceutical compound is paramount to its biological activity and safety profile. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. (R)-3,4-diaminobutanoic acid, with its two stereocenters, presents a synthetic challenge that has been met with a variety of elegant and efficient strategies. The ability to produce this molecule in high enantiomeric purity is crucial for the development of next-generation therapeutics.

β-amino acids, such as DABA, are of particular interest in medicinal chemistry.[1] Their incorporation into peptides can induce specific secondary structures and enhance resistance to enzymatic degradation.[2] The vicinal diamine functionality in (R)-DABA is a privileged structural motif that can chelate to metal ions in enzyme active sites and participate in key hydrogen bonding interactions.

Strategic Approaches to Enantiopure (R)-3,4-Diaminobutanoic Acid

The synthesis of enantiopure (R)-3,4-diaminobutanoic acid can be broadly categorized into two main strategies:

  • Chiral Pool Synthesis: This approach utilizes readily available and inexpensive enantiopure starting materials from nature, such as amino acids or sugars, to transfer their inherent chirality to the target molecule.[3][4] This strategy is often efficient as it bypasses the need for asymmetric induction or resolution steps.[3]

  • Asymmetric Synthesis: This strategy involves the creation of the desired stereocenters from achiral or racemic precursors using chiral catalysts, reagents, or auxiliaries.[5] While potentially more versatile, these methods often require more complex and costly reagents.

This guide will focus on a selection of field-proven methods that exemplify these strategies, providing detailed protocols and mechanistic insights.

Chiral Pool Synthesis from L-Aspartic Acid

L-aspartic acid is an abundant and inexpensive α-amino acid, making it an ideal starting material for the synthesis of (R)-3,4-diaminobutanoic acid.[6] The key to this approach is the stereospecific transformation of the α-carboxyl group and the side-chain carboxyl group into the desired amine functionalities while retaining the (S)-stereocenter, which ultimately becomes the (R)-stereocenter in the final product after a change in Cahn-Ingold-Prelog priority.

Synthetic Strategy Overview

The general strategy involves the protection of the α-amino and α-carboxyl groups of L-aspartic acid, followed by the selective reduction of the side-chain carboxylic acid to an alcohol. This alcohol is then converted to a leaving group and displaced by an azide, which is subsequently reduced to the primary amine.

Chiral_Pool_Synthesis A L-Aspartic Acid B N,O-Protected L-Aspartic Acid A->B Protection C Protected (S)-4-Amino-3-hydroxybutanoic Acid Derivative B->C Selective Reduction D Protected (R)-3-Amino-4-azidobutanoic Acid Derivative C->D Azide Displacement (Inversion of Stereochemistry) E Protected (R)-3,4-Diaminobutanoic Acid D->E Azide Reduction F (R)-3,4-Diaminobutanoic Acid E->F Deprotection

Caption: Chiral pool synthesis workflow from L-Aspartic Acid.

Detailed Experimental Protocol

Step 1: Protection of L-Aspartic Acid

The α-amino group is typically protected as a carbamate (e.g., Boc or Cbz) and the α-carboxyl group as an ester (e.g., methyl or benzyl ester). This prevents unwanted side reactions in subsequent steps.

  • Protocol: To a solution of L-aspartic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise. Stir the reaction at room temperature overnight. Acidify the mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-L-aspartic acid. The α-carboxyl group can then be esterified using standard methods, for example, by reacting with methanol in the presence of a catalytic amount of sulfuric acid.

Step 2: Selective Reduction of the Side-Chain Carboxylic Acid

The selective reduction of the side-chain carboxylic acid in the presence of the ester is a critical step. This is often achieved by activating the carboxylic acid as a mixed anhydride followed by reduction with sodium borohydride.

  • Protocol: Dissolve N-Boc-L-aspartic acid α-methyl ester (1.0 eq) in anhydrous THF and cool to -15 °C. Add N-methylmorpholine (1.0 eq) followed by isobutyl chloroformate (1.0 eq) dropwise, maintaining the temperature below -10 °C. Stir the mixture for 15 minutes, then add a solution of sodium borohydride (1.5 eq) in water dropwise. Stir the reaction for 2 hours at 0 °C. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the corresponding alcohol.

Step 3: Azide Displacement

The hydroxyl group is converted into a good leaving group, typically a mesylate or tosylate, which is then displaced by an azide nucleophile in an Sₙ2 reaction. This step proceeds with inversion of stereochemistry at the C4 position.

  • Protocol: To a solution of the alcohol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction at 0 °C for 1 hour. Wash the reaction mixture with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Dissolve the crude mesylate in DMF and add sodium azide (3.0 eq). Heat the mixture to 80 °C and stir for 12 hours. Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield the azide.

Step 4: Azide Reduction and Deprotection

The azide is reduced to the primary amine, commonly via catalytic hydrogenation. Subsequent deprotection of the protecting groups yields the final product.

  • Protocol: Dissolve the azide (1.0 eq) in methanol and add 10% Pd/C (0.1 eq). Stir the mixture under a hydrogen atmosphere (balloon pressure) overnight. Filter the reaction mixture through a pad of Celite and concentrate the filtrate. The resulting protected diamino acid is then deprotected by treatment with 6 M HCl at reflux for 4 hours. After cooling, the solution is concentrated under reduced pressure to afford (R)-3,4-diaminobutanoic acid dihydrochloride as a solid.

Chemoenzymatic Synthesis via Desymmetrization

An elegant approach to (R)-3,4-diaminobutanoic acid involves the enzymatic desymmetrization of a prochiral substrate.[7][8] This method leverages the high stereoselectivity of enzymes to achieve excellent enantiomeric purity.

Synthetic Strategy Overview

This strategy begins with the synthesis of dimethyl 3-(benzylamino)glutarate, a prochiral diester. Lipase B from Candida antarctica (CALB) is then used to catalyze the ammonolysis of one of the two enantiotopic methyl ester groups, leading to a chiral monoamide.[8] Subsequent chemical transformations convert this monoamide into the target molecule.

Chemoenzymatic_Synthesis A Dimethyl 3-(benzylamino)glutarate B Enantiopure Monoamide A->B Enzymatic Ammonolysis (CALB) C Rearranged Product B->C Hofmann Rearrangement D (R)-3,4-Diaminobutanoic Acid C->D Hydrogenation & Hydrolysis

Caption: Chemoenzymatic synthesis via desymmetrization.

Detailed Experimental Protocol

Step 1: Synthesis of Dimethyl 3-(benzylamino)glutarate

  • Protocol: A mixture of dimethyl 3-oxoglutarate (1.0 eq), benzylamine (1.0 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is heated at reflux with a Dean-Stark trap for 12 hours. The resulting enamine is then reduced in situ with sodium cyanoborohydride in methanol to afford dimethyl 3-(benzylamino)glutarate.

Step 2: Enzymatic Ammonolysis

  • Protocol: To a solution of dimethyl 3-(benzylamino)glutarate (1.0 eq) in tert-amyl alcohol, add immobilized Lipase B from Candida antarctica (Novozym 435). Bubble ammonia gas through the suspension at a controlled rate for 48-72 hours at 50 °C.[8] Monitor the reaction by TLC or HPLC. Upon completion, filter off the enzyme and concentrate the filtrate to obtain the crude monoamide. Purify by column chromatography.

Step 3: Hofmann Rearrangement and Subsequent Transformations

  • Protocol: The enantiopure monoamide is subjected to a Hofmann rearrangement using, for example, (diacetoxyiodo)benzene in the presence of pyridine. The resulting isocyanate is trapped intramolecularly to form a cyclic carbamate. This intermediate is then subjected to hydrogenation to remove the benzyl group, followed by acidic hydrolysis to open the carbamate ring and hydrolyze the ester, yielding (R)-3,4-diaminobutanoic acid.[8]

Asymmetric Synthesis Approaches

While chiral pool and chemoenzymatic methods are highly effective, asymmetric synthesis offers a more flexible platform for the preparation of DABA analogues.

Asymmetric Michael Addition

One notable asymmetric approach involves the copper-catalyzed Michael addition of a glycine derivative to a nitroalkene.[9] This reaction establishes one of the stereocenters with high diastereo- and enantioselectivity.

Data Summary of Synthetic Routes
Synthetic RouteStarting MaterialKey StepTypical YieldEnantiomeric Excess (ee)Reference
Chiral PoolL-Aspartic AcidAzide displacement (Sₙ2)40-50% (overall)>99%[6]
ChemoenzymaticDimethyl 3-(benzylamino)glutarateEnzymatic ammonolysisHigh>98%[7][8]
Asymmetric Michael AdditionGlycine derivativeCu-catalyzed Michael additionGoodHigh[9]

Conclusion

The synthesis of enantiopure (R)-3,4-diaminobutanoic acid is a well-established field with several robust and scalable methods available to the synthetic chemist. The choice of a particular route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific requirements for purity. The chiral pool approach starting from L-aspartic acid remains a highly practical and cost-effective option for large-scale production. The chemoenzymatic desymmetrization offers an elegant and highly selective alternative. Asymmetric methods, while often more complex, provide greater flexibility for the synthesis of novel analogues. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to access this important chiral building block.

References

  • López-García, M., Alfonso, I., & Gotor, V. (2003). Synthesis of (R)-3,4-diaminobutanoic acid by desymmetrization of dimethyl 3-(benzylamino)glutarate through enzymatic ammonolysis. The Journal of Organic Chemistry, 68(2), 648–651. [Link]

  • López-García, M., Alfonso, I., & Gotor, V. (2002). Synthesis of (R)-3,4-Diaminobutanoic Acid by Desymmetrization of Dimethyl 3-(Benzylamino)glutarate through Enzymatic Ammonolysis. The Journal of Organic Chemistry, 68(2), 648-651. [Link]

  • Sleebs, B. E., & Waddington, L. A. (2009). Recent Advances in Stereoselective Synthesis and Application of β-Amino Acids. Current Organic Chemistry, 13(5), 430-466.
  • Stereoselective synthesis of β-amino acids. (2006). Journal of Sulfur Chemistry, 27(4), 337-344.
  • Wang, Y., et al. (2020). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution.
  • Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement. (n.d.). Organic & Biomolecular Chemistry.
  • Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. (n.d.). Organic & Biomolecular Chemistry.
  • Stereoselective Synthesis of α-Disubstituted β-Homoprolines. (2023). The Journal of Organic Chemistry, 88(20), 14389-14397.
  • Chiral pool. (2023, October 26). In Wikipedia. [Link]

  • Process Development Report: A Low-Cost, One-Step Synthesis of (R)-3-Aminobutan-1-ol. (2019). Medicines for All Institute (M4ALL).
  • Asymmetric Synthesis. (n.d.).
  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. (2021). Organic Process Research & Development, 25(8), 1836-1843.
  • Asymmetric Synthesis. (n.d.).
  • The synthesis of 3,4-diaminobutanoic acid derivative. (n.d.).
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.).
  • Creativity from the Chiral Pool: Amino Acids. (n.d.). Baran Lab.
  • Li, Q., Ding, C.-H., Hou, X.-L., & Dai, L.-X. (2010). Diastereo- and enantioselective synthesis of alpha,gamma-diaminobutyric acid derivatives via Cu-catalyzed asymmetric Michael reaction. Organic Letters, 12(5), 1080–1083. [Link]

  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. (2016). Molecules, 21(7), 951.
  • Dunn, P. J., Haener, R., & Rapoport, H. (1990). Stereoselective synthesis of 2,3-diamino acids. 2,3-Diamino-4-phenylbutanoic acid. The Journal of Organic Chemistry, 55(23), 5017–5025.
  • α,β-Diamino Acids: Biological Significance and Synthetic Approaches. (2005). Chemical Reviews, 105(8), 3171-3232.
  • Enantioselective Synthesis of Homosphingosine Derivatives
  • The Ghosh Laboratory: New Asymmetric Synthesis Research. (n.d.). Purdue University.
  • Hashimoto, Y., et al. (1996). A Facile Synthesis of (R)-3-Amino-4-phenylbutyric Acid from L-Aspartic Acid. Bioscience, Biotechnology, and Biochemistry, 60(5), 916-917. [Link]

Sources

Methyl 3,4-diaminobutanoate dihydrochloride: A Strategic Non-Natural Amino Acid in Scaffold Hopping and Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective neuroactive compounds and advanced bifunctional linkers has driven the demand for specialized non-natural amino acids (NNAAs). Methyl 3,4-diaminobutanoate dihydrochloride (CAS 1554121-30-0) has emerged as a critical building block in modern medicinal chemistry. Featuring a


-diamino ester backbone, this compound serves as an ideal precursor for synthesizing five-membered N-heterocyclic scaffolds. By transitioning from flexible endogenous ligands to rigidified bioisosteres, researchers can drastically reduce conformational entropy, thereby enhancing binding affinity and subtype selectivity at target receptors.

This guide provides an in-depth mechanistic analysis, physicochemical profiling, and a self-validating experimental workflow for utilizing this NNAA in advanced drug development.

Physicochemical Profile & Structural Rationale

The utility of Methyl 3,4-diaminobutanoate dihydrochloride stems directly from its structural architecture. The methyl ester protects the carboxylate during downstream derivatization of the diamine moiety, while the dihydrochloride salt ensures the primary amines remain protonated. This protonation is a critical causality in its design: it prevents premature oxidation, suppresses unwanted intramolecular nucleophilic attacks, and ensures long-term stability during storage.

Table 1: Quantitative Physicochemical Data
ParameterSpecification / ValueCausality in Experimental Design
CAS Number 1554121-30-0Unique identifier for procurement [1].
Molecular Formula C₅H₁₄Cl₂N₂O₂Defines the

-diamino ester architecture.
Molecular Weight 205.08 g/mol Low molecular weight enables high atom economy in linker synthesis.
Purity

98%
Prevents side-reactions during sensitive annulation steps.
SMILES O=C(OC)CC(N)CN.[H]Cl.[H]ClHighlights the vicinal (1,2) diamine motif available for cyclization.
Storage Conditions 2-8°C, Sealed, DryMitigates ester hydrolysis and hygroscopic degradation of the salt.

Mechanistic Role: Scaffold Hopping and Bioisosterism

In neuropharmacology, endogenous


-aminobutyric acid (GABA) binds to a wide array of GABA-A receptor subtypes and GABA transporters (GATs). However, GABA's highly flexible aliphatic backbone results in poor subtype selectivity.

By employing Methyl 3,4-diaminobutanoate dihydrochloride as a starting material, medicinal chemists can perform scaffold hopping . The vicinal diamines are cyclized into rigidified N-heterocycles (such as imidazolines). This conformational restriction forces the pharmacophore into a specific spatial orientation. When the resulting bioisostere enters the receptor's binding pocket, the entropic penalty of binding is minimized, leading to enhanced affinity and, crucially, subtype-specific agonist activity.

GABALogic GABA Endogenous GABA (Flexible Backbone) Receptor GABA-A Receptor Binding Pocket GABA->Receptor Binds (Low Selectivity) NNAA NNAA Bioisostere (Rigidified Scaffold) NNAA->Receptor Binds (High Affinity/Selectivity) Effect1 Agonist Activity Receptor->Effect1 Effect2 Subtype Selectivity Receptor->Effect2

Fig 1: Mechanistic logic of NNAA bioisosteres achieving subtype selectivity at GABA-A receptors.

Experimental Methodology: Synthesis and Annulation Workflow

To ensure reproducibility, the following protocol details the synthesis of the protected NNAA and its subsequent annulation into an imidazoline scaffold. This methodology is designed as a self-validating system , incorporating in-process controls (IPCs) to verify intermediate integrity before proceeding.

Step 1: Carboxylic Acid Protection (Esterification)

Objective: Convert 3,4-diaminobutanoic acid dihydrochloride to Methyl 3,4-diaminobutanoate dihydrochloride to prevent carboxylic acid interference during cyclization.

  • Suspension: Suspend 3,4-diaminobutanoic acid dihydrochloride (e.g., 0.5 g, 2.6 mmol) in anhydrous methanol (20 mL).

    • Causality: Anhydrous conditions are mandatory to push the equilibrium toward ester formation and prevent thionyl chloride quenching.

  • Thermal Control: Chill the suspension to 0 °C using an ice bath.

    • Causality: The subsequent addition of thionyl chloride is highly exothermic. 0 °C prevents thermal decomposition of the diamine.

  • Activation: Dropwise addition of thionyl chloride (0.29 mL, 3.9 mmol).

    • Causality: Thionyl chloride reacts with methanol to generate HCl in situ, which acts as the acid catalyst for esterification while simultaneously maintaining the diamines as unreactive hydrochloride salts.

  • Propagation & IPC: Allow the reaction to warm to room temperature. Monitor via TLC (System: n-BuOH/H₂O/AcOH/EtOAc 1:1:1:1 v/v/v/v).

    • Self-Validation: The reaction is complete when the highly polar starting material spot disappears, confirming full conversion to the ester.

Step 2: Annulation to Imidazoline Scaffold

Objective: Cyclize the


-diamino ester into a rigid bioisostere.
  • Reagent Addition: React the isolated Methyl 3,4-diaminobutanoate dihydrochloride with trimethyl orthoformate.

  • Cyclization: The orthoester acts as a one-carbon electrophilic synthon, reacting sequentially with both primary amines to form the five-membered imidazoline ring.

  • Deprotection: Subject the resulting intermediate to acidic hydrolysis to remove the methyl ester, yielding the final active GABA bioisostere.

Workflow A 3,4-Diaminobutanoic Acid (Starting Material) B Esterification (SOCl2, MeOH) A->B 0°C to RT C Methyl 3,4-diaminobutanoate dihydrochloride B->C Isolation D Annulation (Trimethyl orthoformate) C->D Cyclization E Imidazoline Scaffold (GABA Bioisostere) D->E Deprotection

Fig 2: Step-by-step synthesis workflow from 3,4-diaminobutanoic acid to imidazoline scaffolds.

Quantitative Data & Analytical Standards

To guarantee the integrity of the synthesized NNAA and its derivatives, researchers must benchmark their results against established quantitative metrics.

Table 2: Experimental & Analytical Metrics
Process StepMetric / IPCTarget Value / ObservationDiagnostic Purpose
Esterification TLC Retention Factor (Rf)Shift to higher Rf vs. starting material.Confirms esterification (reduced polarity).
Esterification Reaction Yield> 90% (Quantitative)Validates anhydrous conditions and SOCl₂ stoichiometry.
Annulation 2D NMR AnalysisDistinct cis/trans cross-peaksDetermines the spatial configuration of the rigidified isomers.
Deprotection HPLC Purity> 95%Ensures removal of unreacted intermediates prior to biological assaying.

Emerging Applications: PROTACs and Bifunctional Linkers

Beyond neuropharmacology, the


-diamino ester architecture of Methyl 3,4-diaminobutanoate dihydrochloride is gaining traction in targeted protein degradation (PROTACs) and click chemistry.

Because the molecule contains two primary amines with slightly different steric environments (position 3 is a branched methine, position 4 is a terminal methylene), it presents a unique opportunity for orthogonal protection strategies . By selectively reacting the less sterically hindered


-amine, researchers can utilize this NNAA as a highly specific branched linker. The remaining 

-amine and the carboxylate (post-deprotection) serve as distinct exit vectors, enabling the precise spatial orientation of E3 ligase ligands and warheads.

Conclusion

Methyl 3,4-diaminobutanoate dihydrochloride is far more than a simple chemical intermediate; it is a strategic tool for molecular rigidification. By understanding the causality behind its structural components—specifically the protective ester and stabilizing hydrochloride salts—drug development professionals can reliably execute scaffold hopping strategies. Whether utilized to uncover subtype-selective GABA-A agonists or to construct sophisticated bifunctional linkers, this non-natural amino acid remains a cornerstone of modern rational drug design.

References

  • Giraudo, A., Krall, J., Bavo, F., et al. (2019). "Five-Membered N-Heterocyclic Scaffolds as Novel Amino Bioisosteres at γ-Aminobutyric Acid (GABA) Type A Receptors and GABA Transporters." Journal of Medicinal Chemistry, 62(12), 5797-5809. URL:[Link]

Biological significance of α,β-diamino acids

Biological Significance and Synthetic Utility of -Diamino Acids

Executive Summary: The Vicinal Diamine Motif



For drug development professionals, DAs are not merely "short lysines"; they are critical tools for:

  • Peptidomimetics: Inducing

    
    -turn secondary structures to lock bioactive conformations.
    
  • Antibiotic Scaffolds: Serving as the core pharmacophore in tuberactinomycins (e.g., Capreomycin, Viomycin).

  • Metabolic Stability: Increasing resistance to proteolytic degradation by altering the local electronic environment of the peptide bond.

Biological Occurrence and Biosynthesis

While rare in the proteome, DAs are ubiquitous in secondary metabolites. The biosynthesis of L-2,3-diaminopropionic acid (L-Dap) in bacteria (e.g., Staphylococcus aureus for staphyloferrin B siderophores) reveals a sophisticated PLP-dependent mechanism that differs significantly from standard transamination.

The SbnA/SbnB Biosynthetic Pathway

The production of L-Dap does not occur via direct amination of serine. Instead, it utilizes a "masked" intermediate to prevent spontaneous hydrolysis.

  • Enzyme SbnA (CmnB homolog): A PLP-dependent enzyme that condenses O-phospho-L-serine (OPS) with L-glutamate. It forms an intermediate,

    
    -(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA).[1]
    
  • Enzyme SbnB (CmnK homolog): An oxidative hydrolase that cleaves ACEGA to release L-Dap and

    
    -ketoglutarate.[1]
    

This pathway highlights a critical biological strategy: chaperoned reactivity . The reactive enamine intermediate is stabilized by the glutamate tail until the final release, preventing toxic aldehyde formation.

Pathway Visualization

The following diagram illustrates the SbnA/SbnB coupled pathway, emphasizing the transition from OPS to L-Dap.

BiosynthesisOPSO-Phospho-L-SerineSbnASbnA (PLP)CondensationOPS->SbnAGluL-GlutamateGlu->SbnAACEGAACEGA(Intermediate)SbnA->ACEGA β-replacementSbnBSbnB (NAD+)Oxidative HydrolysisACEGA->SbnBDapL-2,3-DiaminopropionicAcid (L-Dap)SbnB->Dap Product ReleaseKGα-KetoglutarateSbnB->KG Byproduct

Figure 1: The PLP-dependent biosynthetic pathway of L-Dap involving SbnA-mediated condensation and SbnB-mediated hydrolysis.

Medicinal Chemistry: Peptidomimetics & Stability

In drug design, the utility of

Conformational Constraint ( Angles)

The vicinal amines create significant steric repulsion and electronic gating. When incorporated into a peptide:

  • 
     Torsion Angle Restriction:  The side chain amines prefer a gauche(+) or gauche(-) orientation relative to the backbone carbonyl to minimize dipole interactions.
    
  • 
    -Turn Induction:  DAs are potent inducers of Type II 
    
    
    -turns. The short side chain allows the
    
    
    -amino group to hydrogen bond with the backbone carbonyl of the
    
    
    residue, locking the turn.
Comparative Properties Table

The following table contrasts DAs with standard basic amino acids, highlighting why DAs are superior for specific "molecular stiffening" applications.

FeatureL-Dap (n=1)L-Dab (n=2)L-Ornithine (n=3)L-Lysine (n=4)
Side Chain Length ~1.5 Å~2.5 Å~3.8 Å~5.0 Å
pKa (

-amine)
~6.5 - 7.0~8.0 - 8.5~10.5~10.5
Basicity Weakly BasicModerately BasicHighly BasicHighly Basic
Peptide Role Turn Inducer / LigandTurn InducerSpacerCationic Charge
Metal Binding N,N-Chelator (5-mem)N,N-Chelator (6-mem)Poor ChelatorPoor Chelator

Technical Insight: The lower pKa of the

Synthetic Methodology: Orthogonal Protection Strategy

For a researcher attempting to use DAs in Solid Phase Peptide Synthesis (SPPS), the challenge is orthogonal protection . You must differentiate the


Recommended Protocol: Stereoselective Aziridine Opening

While Mannich reactions are popular for de novo synthesis, the Ring Opening of Serine-Derived Aziridines is the most robust, self-validating method for generating optically pure, orthogonally protected L-Dap derivatives (e.g., Fmoc-Dap(Boc)-OH).

Why this protocol?

  • Chirality Transfer: The stereochemistry of the starting L-Serine dictates the product chirality (Self-Validating).

  • Scalability: Avoids expensive chiral catalysts.

  • Orthogonality: Yields Fmoc/Boc differentiation directly.

Step-by-Step Protocol

Reagents:



  • Activation (Mesylation):

    • Dissolve

      
      -Trityl-L-Serine methyl ester in dry DCM/Pyridine at 0°C.
      
    • Add MsCl (1.1 eq) dropwise. Stir 2h.

    • Checkpoint: TLC should show quantitative conversion to the mesylate.

  • Aziridine Formation:

    • Heat the mesylate intermediate in refluxing TEA/Toluene.

    • Mechanism:[2][3][4] Intramolecular displacement of OMs by the Trityl-amine forms the aziridine ring.

    • Validation:

      
       NMR will show characteristic high-field aziridine ring protons (1.0–2.5 ppm).
      
  • Nucleophilic Ring Opening:

    • Treat the aziridine with

      
       (3 eq) in DMF with catalytic 
      
      
      .
    • Regioselectivity: Azide attacks the least hindered carbon (

      
      -carbon), yielding the 
      
      
      -Trityl-amino-
      
      
      -azido ester.
  • Reduction & Protection (The "Switch"):

    • Hydrogenate (

      
      , Pd/C) to convert 
      
      
      to
      
      
      .
    • In situ protect the nascent

      
      -amine with 
      
      
      .
    • Remove Trityl (TFA/DCM) and reprotect

      
      -amine with Fmoc-OSu.
      
  • Final Hydrolysis:

    • Saponify the methyl ester (LiOH, THF/H2O) to yield Fmoc-L-Dap(Boc)-OH .

Synthetic Workflow Diagram

SynthesisStartN-Trityl-L-Serine-OMeStep11. MsCl, Pyridine2. Reflux (Aziridination)Start->Step1AziridineN-Trityl-Aziridine-2-carboxylateStep1->AziridineStep2NaN3, NH4Cl(Ring Opening)Aziridine->Step2 Regioselective AttackAzidoα-Trityl-β-Azido-AlanineStep2->AzidoStep31. H2, Pd/C, Boc2O2. Detritylation (TFA)3. Fmoc-OSuAzido->Step3FinalFmoc-L-Dap(Boc)-OH(Ready for SPPS)Step3->Final

Figure 2: Stereoselective synthesis of orthogonally protected L-Dap suitable for solid-phase peptide synthesis.

References

  • Viso, A., et al. (2005).[5] "

    
    -Diamino Acids: Biological Significance and Synthetic Approaches." Chemical Reviews, 105(8), 3167-3196.[5] Link
    
  • Kobylarz, M. J., et al. (2014). "SbnA and SbnB are required for the production of L-2,3-diaminopropionic acid in Staphylococcus aureus." BMC Microbiology, 14, 23. Link

  • Toh, S. I., et al. (2023). "Crystal structure of CmnB involved in the biosynthesis of the nonproteinogenic amino acid L-2,3-diaminopropionic acid."[6] Acta Crystallographica Section F, 79(7). Link

  • Liu, S., et al. (2024).[7] "Enzymatic Synthesis of Unprotected

    
    -Diamino Acids via Direct Asymmetric Mannich Reactions." Journal of the American Chemical Society, 146(29), 20263-20269.[4][7][8] Link
    
  • Kudo, F., et al. (2014).

    
    -amino acids." Natural Product Reports, 31, 1056-1073. Link
    

Navigating the Procurement of Methyl 3,4-diaminobutanoate dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Scientists and Drug Development Professionals on the Commercial Availability, Supplier Evaluation, and Handling of a Key Synthetic Building Block.

Introduction

Methyl 3,4-diaminobutanoate dihydrochloride, a versatile bifunctional molecule, is gaining traction within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its structure, featuring a reactive methyl ester and two primary amine groups on a flexible butane backbone, renders it an invaluable building block for the synthesis of a diverse array of complex molecules, including peptidomimetics and heterocyclic scaffolds.[1] The presence of two vicinal amino groups offers unique opportunities for constructing specific stereochemical architectures and engaging in bidentate chelation with metal centers. This guide provides a comprehensive overview of the commercial landscape for this compound, offering a technical framework for its procurement, quality assessment, and safe handling.

Commercial Availability and Key Suppliers

The primary identifiable commercial source for Methyl 3,4-diaminobutanoate dihydrochloride is ChemScene , a supplier of fine chemicals and building blocks for research and development.[2] Based on the available data, this compound is offered with the specifications detailed in the table below.

Specification Value Source
CAS Number 1554121-30-0ChemScene[2]
Molecular Formula C₅H₁₄Cl₂N₂O₂ChemScene[2]
Molecular Weight 205.08ChemScene[2]
Purity ≥98%ChemScene[2]
Storage Sealed in dry, 2-8°CChemScene[2]
SMILES O=C(OC)CC(N)CN.[H]Cl.[H]ClChemScene[2]

While other suppliers may exist, particularly for custom synthesis, ChemScene is a prominent stock provider. Researchers in North America and Europe can typically procure this chemical through international shipping, though it is advisable to inquire about regional distributorships to potentially reduce lead times and shipping complexities.

The Criticality of Supplier and Product Validation

Given the specificity required in research and drug development, meticulous verification of both the supplier and the product is paramount. The frequent confusion in search results with structurally similar compounds like Methyl 3,4-diaminobenzoate underscores the necessity of using the precise CAS number (1554121-30-0) in all procurement activities.

A Self-Validating Protocol for Supplier and Compound Qualification

A robust procurement process should be a self-validating system. The following workflow is recommended to ensure the acquisition of high-quality material suitable for its intended application.

G cluster_0 Phase 1: Initial Vetting cluster_1 Phase 2: Documentation Review cluster_2 Phase 3: Quality Control & Approval A Identify Potential Supplier(s) (e.g., ChemScene) B Request Quotation and Preliminary Technical Data A->B C Obtain and Scrutinize Certificate of Analysis (CoA) B->C D Request and Review Safety Data Sheet (SDS) C->D E Inquire about Analytical Data (e.g., ¹H NMR, HPLC) D->E F Perform In-house Identity and Purity Confirmation E->F G Compare In-house Data with Supplier's CoA F->G H Approve Supplier and Lot for Research Use G->H

Caption: Workflow for Supplier and Compound Qualification.

Decoding the Certificate of Analysis (CoA)

The Certificate of Analysis is a critical document that provides lot-specific data on the purity and identity of the compound.[3][4][5][6][7] Key parameters to scrutinize include:

  • Purity Assessment: This is often determined by High-Performance Liquid Chromatography (HPLC) and should meet or exceed the required specifications for the intended experiment.[8][9][10]

  • Identity Confirmation: The CoA should provide evidence of the compound's structure, typically through Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12][13] The proton (¹H) NMR spectrum should be consistent with the expected structure of Methyl 3,4-diaminobutanoate dihydrochloride.

  • Water Content: For hygroscopic compounds, the water content, often measured by Karl Fischer titration, is a crucial piece of information.

  • Residual Solvents: The CoA may also list any residual solvents from the synthesis and purification process.

Experimental Protocols: Handling and Storage

Proper handling and storage are essential to maintain the integrity of Methyl 3,4-diaminobutanoate dihydrochloride and to ensure laboratory safety.

Storage Protocol
  • Reception: Upon receipt, immediately transfer the compound to a designated, temperature-controlled storage area.

  • Environment: Store the vial in a desiccator at 2-8°C, as recommended by the supplier.[2]

  • Inert Atmosphere: For long-term storage, consider backfilling the vial with an inert gas like argon or nitrogen to minimize exposure to air and moisture.

Handling Protocol
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Weighing: Weigh the compound in a fume hood to avoid inhalation of any fine particles.

  • Dissolution: Dissolve the compound in a suitable solvent. Given its dihydrochloride salt form, it is anticipated to have good solubility in aqueous solutions and polar organic solvents like methanol or DMSO.

  • Disposal: Dispose of any waste in accordance with local, state, and federal regulations.

Applications in Drug Discovery and Development

Methyl 3,4-diaminobutanoate dihydrochloride serves as a valuable starting material for the synthesis of various molecular scaffolds. Its utility stems from the differential reactivity of its functional groups and the stereochemical possibilities arising from the two chiral centers.

Role as a Diamino Acid Building Block

Non-natural amino acids, including diamino acids, are crucial components in the design of peptidomimetics.[1] The incorporation of such building blocks can impart unique structural constraints, enhance proteolytic stability, and modulate the pharmacological properties of the resulting peptides.[14][15] The 3,4-diaminobutanoate scaffold can be used to:

  • Synthesize Cyclic Peptides: The two amino groups can be used to cyclize a peptide chain, a common strategy to improve stability and receptor affinity.

  • Create Branched Peptides: One of the amino groups can serve as an attachment point for a side chain, leading to the formation of branched or "stapled" peptides.[16]

  • Develop Novel Heterocyclic Compounds: The vicinal diamines are precursors to various nitrogen-containing heterocycles, which are prevalent in many drug molecules.

The workflow for incorporating such a building block into a synthetic route is outlined below.

G A Methyl 3,4-diaminobutanoate dihydrochloride B Orthogonal Protection of Amino Groups A->B C Selective Deprotection B->C D Peptide Coupling or Heterocycle Formation C->D E Final Deprotection and Purification D->E F Target Molecule E->F

Caption: Synthetic Workflow Utilizing the Building Block.

Conclusion

Methyl 3,4-diaminobutanoate dihydrochloride is a commercially available and synthetically versatile building block with significant potential in drug discovery and medicinal chemistry. Successful procurement and utilization of this compound hinge on a thorough supplier vetting process, careful examination of analytical data, and adherence to proper handling and storage protocols. By following the guidelines outlined in this technical guide, researchers can confidently source high-quality material and leverage its unique chemical properties to advance their research and development programs.

References

[4] Alfa Aesar. Certificate of analysis. [Link]

[5] Agilent. Certificate of Analysis. [Link]

[6] Instrument Solutions. Certificate of Analysis. [Link]

[11] American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

[17] National Center for Biotechnology Information. Methyl 3-amino-4-butanamido-5-methylbenzoate. [Link]

[12] UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

[13] KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

[8] National Center for Biotechnology Information. Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. [Link]

[18] ResearchGate. Route of synthesis of novel diaminodiacid building block; reagents and... [Link]

[14] National Center for Biotechnology Information. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

[15] MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

[1] Polish Pharmaceutical Society. UNNATURAL D-AMINO ACIDS AS BUILDING BLOCKS OF NEW PEPTIDOMIMETICS. [Link]

[9] MDPI. Simple, Accurate and Multianalyte Determination of Thirteen Active Pharmaceutical Ingredients in Polypills by HPLC-DAD. [Link]

[10] The Royal Society of Chemistry. A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of Methyl 3,4-diaminobutanoate dihydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the strategic incorporation of Methyl 3,4-diaminobutanoate dihydrochloride, a non-canonical β-amino acid, into peptide chains. It provides an in-depth analysis of the requisite orthogonal protection schemes, optimized coupling protocols for solid-phase peptide synthesis (SPPS), and robust analytical characterization methods. Furthermore, this document elucidates the application of this versatile building block in the synthesis of modified peptides and peptide nucleic acids (PNAs), offering field-proven insights to navigate the associated synthetic challenges and unlock novel therapeutic and diagnostic possibilities.

Introduction: The Strategic Value of a Diamino Acid Building Block

Methyl 3,4-diaminobutanoate dihydrochloride is a non-proteinogenic amino acid that presents a unique structural motif for peptide chemists. Its vicinal diamine functionality on the β- and γ-carbons of the butanoate backbone opens avenues for creating peptides with novel conformations, enhanced proteolytic stability, and diverse functionalization possibilities. The introduction of this building block can induce specific secondary structures, serve as a branching point for peptide dendrimers, or act as a scaffold for conjugating other molecules of interest, such as fluorophores or drug payloads.

One of the most significant applications of 3,4-diaminobutanoic acid derivatives is in the synthesis of Peptide Nucleic Acids (PNAs). PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudo-peptide chain.[1][2] This modification confers remarkable resistance to enzymatic degradation and leads to high-affinity binding to complementary nucleic acid sequences, making PNAs powerful tools in diagnostics and antisense therapeutics.[1][2][3]

However, the successful incorporation of a diamino acid like Methyl 3,4-diaminobutanoate into a peptide sequence is contingent upon a meticulous and well-designed synthetic strategy. The presence of two distinct amino groups necessitates an orthogonal protection scheme to ensure selective acylation and prevent unwanted side reactions such as chain branching.[4] This guide will provide the foundational knowledge and practical protocols to effectively utilize this versatile building block.

The Cornerstone of Success: Orthogonal Protection Strategy

The crux of employing Methyl 3,4-diaminobutanoate in Fmoc-based solid-phase peptide synthesis (SPPS) lies in the differential protection of its α- and β-amino groups. An orthogonal protecting group strategy is not merely a suggestion but a mandatory prerequisite for achieving the desired peptide sequence without the formation of deleterious side products.[5]

The most common and effective strategy involves protecting the α-amino group with the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, which is standard for chain elongation in Fmoc-SPPS. The β-amino group, in turn, requires a protecting group that is stable to the piperidine treatment used for Fmac removal but can be selectively cleaved under conditions that do not affect other side-chain protecting groups or the peptide-resin linkage.

Table 1: Recommended Orthogonal Protecting Groups for the β-Amino Group of 3,4-Diaminobutanoic Acid

Protecting GroupCleavage ConditionKey Advantages & Considerations
Boc (tert-butyloxycarbonyl)Mild Acid (e.g., TFA)Stable to piperidine. Cleaved during the final TFA-mediated resin cleavage and global deprotection. Ideal for linear incorporation.
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)2% Hydrazine in DMFStable to both piperidine and TFA. Allows for selective deprotection on-resin for side-chain modification or cyclization.
Alloc (Allyloxycarbonyl)Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavengerStable to piperidine and TFA. Offers an alternative orthogonal deprotection scheme. Not compatible with hydrazine used for ivDde removal without specific precautions.[6]

For most applications where Methyl 3,4-diaminobutanoate is incorporated as a linear element in the peptide backbone, the use of an Fmoc-protected α-amino group and a Boc-protected β-amino group is the most straightforward approach. The commercially available Fmoc-L-3-amino-4-(Boc-amino)-butanoic acid is the recommended starting material for this purpose.

Experimental Protocols: From Resin to Purified Peptide

The following protocols are designed for Fmoc-based SPPS and assume the use of standard resins like Wang or Rink Amide.

Workflow for Incorporating Methyl 3,4-diaminobutanoate

The diagram below illustrates the general workflow for the incorporation of a protected 3,4-diaminobutanoic acid derivative into a growing peptide chain during SPPS.

SPPS_Workflow Resin Peptide-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection 1. Washing_1 Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 2. Coupling Coupling of Fmoc-Dab(PG)-OH (e.g., HATU/DIPEA in NMP) Washing_1->Coupling 3. Washing_2 Washing (DMF, DCM) Coupling->Washing_2 4. Next_Cycle Continue to Next Amino Acid Washing_2->Next_Cycle 5.

Caption: General workflow for the incorporation of a protected 3,4-diaminobutanoic acid.

Detailed Coupling Protocol

Due to the potential for steric hindrance from the protected side chain, a standard carbodiimide coupling may not be sufficient to drive the reaction to completion.[7][8] The use of a more potent in-situ activating reagent is strongly recommended.[9]

Reagents and Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-L-3-amino-4-(Boc-amino)-butanoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • NMP (N-Methyl-2-pyrrolidone) or DMF (Dimethylformamide)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-L-3-amino-4-(Boc-amino)-butanoic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in NMP. Add DIPEA (6 equivalents) and allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours. For challenging sequences, a double coupling may be necessary.[7]

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Progression: Proceed to the deprotection of the newly added Fmoc group for the next coupling cycle.

Cleavage and Global Deprotection

The final step involves cleaving the peptide from the solid support and removing all side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.[10][11]

Table 2: Common TFA Cleavage Cocktails

Reagent CocktailComposition (v/v)Recommended For
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)Peptides containing Trp, Met, Cys, Arg. A robust, general-purpose cocktail.
TFA/TIS/Water TFA/Triisopropylsilane/Water (95:2.5:2.5)Peptides without sensitive residues like Trp, Met, or Cys.

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.[10]

  • Cleavage Reaction: In a well-ventilated fume hood, add the appropriate cleavage cocktail to the dried resin (10 mL per gram of resin).[10] Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and repeat the ether wash twice to remove scavengers.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Analysis and Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the successful synthesis and purity of the final peptide. A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the standard approach.[12][13][14]

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is used to assess the purity of the crude peptide and to purify it to the desired level.[14][15]

  • Column: A C18 stationary phase is typically used for peptide analysis.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide and separate it from impurities.

  • Detection: UV absorbance is monitored at 214 nm and 280 nm.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the synthesized peptide, thereby verifying its identity.[12][14]

  • Techniques: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used.

  • Analysis: The observed molecular weight should match the calculated theoretical mass of the desired peptide. High-resolution MS can provide further confirmation of the elemental composition. Tandem MS (MS/MS) can be used to sequence the peptide and confirm the incorporation of the diaminobutanoic acid residue.[16]

Application Spotlight: Synthesis of a PNA Monomer

Methyl 3,4-diaminobutanoate is a precursor for the synthesis of PNA monomers. The general strategy involves the functionalization of the two amino groups: one with a nucleobase and the other for backbone elongation.

PNA_Monomer_Synthesis Start Methyl 3,4-diaminobutanoate Protect Orthogonal Protection (e.g., Boc, Fmoc) Start->Protect Nucleobase Nucleobase Acetic Acid Coupling Protect->Nucleobase Deprotect Selective Deprotection Nucleobase->Deprotect Final_Monomer Protected PNA Monomer for SPPS Deprotect->Final_Monomer

Sources

Application Note: Protecting Group Strategies for 3,4-Diaminobutanoic Acid in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide and protocol for the use of 3,4-Diaminobutanoic Acid (3,4-DABA) in Solid-Phase Peptide Synthesis (SPPS).


-Dbu)
Audience:  Peptide Chemists, Medicinal Chemists, Drug Development Researchers

Part 1: Executive Summary & Strategic Overview

The Molecule: 3,4-Diaminobutanoic Acid (3,4-DABA)

Unlike its


-amino acid isomer (2,4-diaminobutyric acid, Dab), 3,4-diaminobutanoic acid  is a 

-amino acid analog.[][2] It features a vicinal diamine motif at the

(C3) and

(C4) positions. This structural distinction dictates unique reactivity profiles, particularly regarding coupling kinetics and side-chain interactions.[][3]

Nomenclature Clarification:

  • 3,4-DABA / Dbu: 3,4-diaminobutanoic acid (

    
    -amino backbone).[]
    
  • Dab: 2,4-diaminobutyric acid (

    
    -amino backbone).[]
    
  • Dap: 2,3-diaminopropionic acid (

    
    -amino backbone).[]
    

Critical Challenge: The primary challenge in utilizing 3,4-DABA is managing the vicinal diamine system . Improper protection can lead to:

  • Imidazolidinone formation: Reaction with carbonyls (e.g., aldehydes, ketones) if both amines are exposed.[3]

  • Lactamization: Intramolecular attack of the

    
    -amine on the backbone carbonyl, forming a 5-membered 
    
    
    
    -lactam.[]
  • Acyl Migration:

    
     acyl transfer if the side chain is prematurely deprotected.[3]
    

Part 2: Protecting Group Strategies

The choice of protecting groups depends on the intended application: linear chain elongation vs. on-resin side-chain modification.[]

Strategy A: Standard Linear Synthesis (Fmoc/tBu)

Objective: Simple incorporation of 3,4-DABA into a peptide backbone.[][2] Building Block: Fmoc-3,4-DABA(Boc)-OH (also listed as Fmoc-Dbu(Boc)-OH)[][2]

  • 
    -Protection (Backbone): Fmoc  (Fluorenylmethoxycarbonyl).[] Removed by 20% piperidine.[3]
    
  • 
    -Protection (Side Chain): Boc  (tert-Butyloxycarbonyl).[] Stable to base; removed by TFA during final cleavage.[3]
    
  • Mechanism: The bulky Fmoc group on the

    
    -nitrogen prevents acylation during coupling of the previous residue. The Boc group masks the 
    
    
    
    -amine, preventing lactamization and branching.
Strategy B: Orthogonal Side-Chain Modification

Objective: Cyclization, labeling, or branching at the


-position while the peptide is on-resin.[][2]
Building Blocks: 
  • Fmoc-3,4-DABA(Alloc)-OH (Allyloxycarbonyl)[]

  • Fmoc-3,4-DABA(Mtt)-OH (4-Methyltrityl)[]

  • Fmoc-3,4-DABA(ivDde)-OH (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)[]

Protecting GroupDeprotection ReagentOrthogonalityRecommended Use
Boc 95% TFAAcid-labileStandard linear peptides.[][2]
Alloc Pd(PPh

)

/ PhSiH

Pd-labileOn-resin cyclization (Lactam bridges).[]
Mtt 1% TFA / DCMDilute AcidSelective labeling (Fluorophores/Biotin).[2][3]
ivDde 2% Hydrazine / DMFNucleophilicBranching (Dendrimers).[2][3] Note: Hydrazine also removes Fmoc.[3]

Part 3: Detailed Experimental Protocols

Protocol 1: Coupling of Fmoc-3,4-DABA(Boc)-OH

-amino acids generally exhibit slower coupling kinetics than 

-amino acids due to the extra methylene group increasing flexibility and steric bulk near the amine.[]

Reagents:

  • Resin: Rink Amide or Wang (0.5 mmol/g loading recommended).[][3]

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma.[]

  • Base: DIPEA (N,N-Diisopropylethylamine).[]

Step-by-Step Procedure:

  • Swelling: Swell resin in DMF for 20 min.

  • Fmoc Removal (Previous AA): Treat with 20% Piperidine/DMF (

    
     min).[][3] Wash with DMF (
    
    
    
    ).[][3]
  • Activation:

    • Dissolve Fmoc-3,4-DABA(Boc)-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.[]

    • Add DIPEA (6.0 eq) immediately before adding to the resin.[3]

    • Note: Pre-activation time should be < 2 mins to avoid racemization/epimerization.[3]

  • Coupling: Add mixture to resin. Shake at Room Temp for 60–90 minutes .

    • Optimization: For difficult sequences, use double coupling (

      
       min) or elevate temp to 50°C (ensure Boc stability).
      
  • Monitoring: Perform Kaiser Test (Ninhydrin). If blue (positive), recouple.[3]

  • Capping (Optional but Recommended): Acetic anhydride/Pyridine/DMF to block unreacted amines.[3]

Protocol 2: Selective Side-Chain Deprotection (Alloc Strategy)

Used when forming a lactam bridge between 3,4-DABA and an Asp/Glu residue.[][2]

Reagents:

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (0.1 eq).[][3]
  • Scavenger: Phenylsilane (PhSiH

    
    ) (10 eq) or Dimethylbarbituric acid (NDMBA).[]
    
  • Solvent: Dry DCM (Dichloromethane).[][3]

Workflow:

  • Wash: Wash resin with dry DCM (

    
    ) to remove DMF traces (DMF can poison Pd catalyst).[][3]
    
  • Reaction: Add Pd(PPh

    
    )
    
    
    
    and PhSiH
    
    
    in DCM.
  • Incubation: Shake for 30 min under Argon/Nitrogen (exclude

    
    ).
    
  • Repeat: Drain and repeat step 2-3.

  • Wash: Extensive washing is crucial to remove Pd.[3]

    • DCM (

      
      )[]
      
    • 0.5% Sodium Diethyldithiocarbamate in DMF (

      
       min) – Chelates Pd (turns yellow).[]
      
    • DMF (

      
      ).[][3]
      
  • Cyclization: The

    
    -amine is now free.[][3] Proceed with on-resin cyclization using PyBOP/DIPEA.
    

Part 4: Troubleshooting & Side Reaction Analysis

-Lactam Formation

Mechanism: Attack of the


 on the backbone carbonyl (

) of the 3,4-DABA residue. Risk Factor: High if Fmoc is removed while

is free (e.g., using Fmoc/ivDde strategy where hydrazine removes both, or if Boc is lost).[3] Prevention:
  • Ensure

    
     protection is strictly orthogonal to Fmoc removal conditions.[3]
    
  • Avoid strong bases if

    
     is unprotected.[3]
    
Vicinal Diamine Chelation

Risk: The 1,2-diamine motif is a potent ligand for metals (Cu, Ni, Pd).[2] Impact: Incomplete removal of Pd catalysts (Alloc deprotection) or Cu catalysts (Click chemistry).[2][3] Solution: Use aggressive chelating washes (Sodium Diethyldithiocarbamate or EDTA) after any metal-catalyzed step.[][3]

Aggregation

-peptides and mixed 

-peptides are prone to forming stable secondary structures (helices/sheets) that reduce solvation.[] Solution: Use Pseudoproline dipeptides at intervals or Dmb backbone protection if the sequence allows.[3] Use PEG-PS resins (e.g., ChemMatrix) for better swelling.[]

Part 5: Visualization

DOT Diagram: Orthogonal Protection Strategy

The following diagram illustrates the logical flow of selecting the correct building block based on the synthesis goal.

ProtectingGroupStrategy Start Start: 3,4-DABA Synthesis Goal Linear Linear Peptide (No Side-Chain Mod) Start->Linear Branch Branched/Cyclic (Side-Chain Mod) Start->Branch FmocBoc Building Block: Fmoc-3,4-DABA(Boc)-OH Linear->FmocBoc SelectPG Select Orthogonal PG Branch->SelectPG StdSPPS Standard Fmoc SPPS (20% Piperidine) FmocBoc->StdSPPS Cleavage Final Cleavage (95% TFA) StdSPPS->Cleavage Result1 Product: Free Gamma-Amine Linear Peptide Cleavage->Result1 Result2 Product: Modified Side-Chain Cleavage->Result2 Alloc Fmoc-3,4-DABA(Alloc)-OH (Pd-labile) SelectPG->Alloc Cyclization Mtt Fmoc-3,4-DABA(Mtt)-OH (1% TFA-labile) SelectPG->Mtt Labeling DeprotectAlloc Deprotect: Pd(PPh3)4 Alloc->DeprotectAlloc DeprotectMtt Deprotect: 1% TFA/DCM Mtt->DeprotectMtt Modify On-Resin Modification (Acylation/Cyclization) DeprotectAlloc->Modify DeprotectMtt->Modify Modify->Cleavage

Figure 1: Decision tree for selecting 3,4-DABA protecting groups based on synthetic requirements (Linear vs. Branched).

Part 6: References

  • López-García, M., Alfonso, I., & Gotor, V. (2003).[3][4] Synthesis of (R)-3,4-Diaminobutanoic Acid by Desymmetrization of Dimethyl 3-(Benzylamino)glutarate through Enzymatic Ammonolysis.[][4][5][6] The Journal of Organic Chemistry, 68(2), 648–651.[4][7] Link[]

  • Cardillo, G., et al. (1990).[3] Synthesis of (R)-3,4-Diaminobutanoic Acid via Chiral N-Tosylimidazolidin-2-ones.[][8] Synlett, 1990(9), 543-544.[][8] Link

  • Sigma-Aldrich (Merck). Product Specification: Fmoc-Dab(Boc)-OH (Note: Distinguishes between Dab and Dbu isomers in catalog).[] Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[3] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[3] Link[]

  • Bachem. Technical Guide: Solid Phase Peptide Synthesis (SPPS) - Strategies and Side Reactions. Link

Sources

Advanced Coupling Strategies for the Incorporation of Methyl 3,4-Diaminobutanoate into Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Profiling

Methyl 3,4-diaminobutanoate dihydrochloride (CAS 1554121-30-0) is a highly versatile


-diamino acid derivative utilized in the synthesis of peptidomimetics, bioisosteres, and branched peptide architectures[1]. Unlike standard 

-amino acids, diaminobutanoic acid (Dab) derivatives possess two primary amines in close proximity, which are frequently employed to introduce branching points or to modify the lipophilicity and charge distribution of peptide sequences[2].

The structural desymmetrization of unprotected diaminobutanoic acid derivatives is notoriously challenging. The distinct steric environments of the 3-amino (


-position, secondary carbon) and 4-amino (

-position, primary carbon) groups dictate their reactivity[3]. When incorporating the unprotected diamine ester into a peptide sequence, researchers must explicitly choose between thermodynamic control (driving symmetrical bis-acylation to create a branching node) or kinetic control (exploiting steric differences for regioselective mono-acylation).

Mechanistic Causality & Reagent Selection

The fundamental challenge in acylating Methyl 3,4-diaminobutanoate lies in the differential nucleophilicity of its two amines:

  • C4-Amine (

    
    -position):  Situated on a primary carbon. It is sterically unhindered and acts as the kinetic nucleophile.
    
  • C3-Amine (

    
    -position):  Situated on a secondary carbon and positioned closer to the electron-withdrawing methyl ester. It is sterically hindered and less nucleophilic.
    

To successfully navigate this scaffold, the choice of coupling reagent is paramount. Highly reactive uronium salts are required to overcome the steric barrier at the C3 position for bis-acylation, while milder carbodiimide/additive systems are preferred to preserve selectivity during mono-acylation.

Table 1: Coupling Reagent Matrix for Methyl 3,4-Diaminobutanoate
Reagent SystemActivation MechanismBis-Acylation EfficiencyEpimerization RiskMechanistic Notes & Application
HATU / DIPEA HOAt active esterVery HighLowIdeal for overcoming C3 steric hindrance. Drives branching to 100% completion.
DIC / OxymaPure Oxyma active esterHighVery LowExcellent alternative to uronium salts; safer handling profile with comparable efficiency.
EDC·HCl / HOBt HOBt active esterModerateModerateMild reactivity profile. Best suited for kinetically controlled, regioselective mono-acylation at C4.

Note: When utilizing highly reactive uronium coupling agents such as HATU or HBTU, researchers must exercise caution. Repeated exposure to these reagents has been documented to induce severe anaphylactic sensitization[4].

Pathway Visualization

G A Methyl 3,4-diaminobutanoate (Dihydrochloride Salt) B Base Neutralization (DIPEA or NMM) A->B D Thermodynamic Control (>2.5 eq Reagents + HATU, 25°C) B->D Excess E Kinetic Control (0.9 eq Reagents + EDC/HOBt, -20°C) B->E Limiting C Activated Amino Acid (Electrophile) C->D C->E F Bis-Acylated Peptide (Symmetrical Branched Scaffold) D->F G Mono-Acylated Peptide (C4-Regioenriched Intermediate) E->G

Reaction pathways for the incorporation of Methyl 3,4-diaminobutanoate into peptides.

Self-Validating Experimental Protocols

Protocol A: Symmetrical Bis-Acylation (Dendrimeric Branching)

Objective: To quantitatively acylate both the C3 and C4 amines, creating a symmetrical branching node. Scale: 1.0 mmol Methyl 3,4-diaminobutanoate dihydrochloride.

Step-by-Step Methodology:

  • Pre-activation: In a dry 25 mL round-bottom flask, dissolve 2.5 mmol of the desired Fmoc-protected amino acid (Fmoc-AA-OH) and 2.4 mmol of HATU in 10 mL of anhydrous DMF.

    • Causality: A slight excess of the amino acid over HATU prevents guanidinylation of the free amines by unreacted uronium species.

  • Base Addition: Add 5.0 mmol of N,N-Diisopropylethylamine (DIPEA) to the pre-activation mixture. Stir for 3 minutes at room temperature to form the highly reactive HOAt ester.

  • Diamine Preparation: In a separate vial, dissolve 1.0 mmol of Methyl 3,4-diaminobutanoate dihydrochloride in 2 mL of DMF. Add 2.0 mmol of DIPEA to neutralize the hydrochloride salts, liberating the free amines.

  • Coupling: Transfer the neutralized diamine solution dropwise into the pre-activated ester mixture. Stir vigorously at room temperature for 2 hours.

    • Causality: The high reactivity of the HOAt ester combined with the steric bulk of DIPEA forces the acylation of the hindered C3-amine without causing significant epimerization of the incoming Fmoc-AA-OH.

  • Quenching & Extraction: Quench the reaction with 10 mL of saturated aqueous

    
    . Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% 
    
    
    
    , brine, dry over
    
    
    , and concentrate in vacuo.

Validation & Causality Checkpoint:

  • Analysis: Perform LC-MS on the crude residue.

  • Success Criteria: A single major peak corresponding to the

    
     of the bis-acylated product.
    
  • Failure Mode: The presence of a mono-acylated mass indicates incomplete activation. Remedy: Re-subject the crude mixture to 0.5 eq of pre-activated Fmoc-AA-OH/HATU.

Protocol B: Kinetically Controlled Mono-Acylation (C4-Regioenrichment)

Objective: To selectively acylate the less hindered C4-amine while leaving the C3-amine available for subsequent orthogonal derivatization. Scale: 1.0 mmol Methyl 3,4-diaminobutanoate dihydrochloride.

Step-by-Step Methodology:

  • Electrophile Limitation: Dissolve 0.9 mmol of Fmoc-AA-OH (limiting reagent), 0.9 mmol of EDC·HCl, and 0.9 mmol of HOBt in 15 mL of a 1:1 mixture of anhydrous DCM/DMF.

    • Causality: EDC/HOBt generates a milder active ester compared to HATU. Limiting the electrophile to sub-stoichiometric amounts prevents the thermodynamic drive toward bis-acylation.

  • Thermal Control: Cool the mixture to -20°C using a dry ice/ethylene glycol bath.

    • Causality: Low temperatures amplify the steric differences between the primary C4-amine and the secondary C3-amine, heavily favoring kinetic attack by the C4-amine.

  • Controlled Neutralization: Add 1.0 mmol of Methyl 3,4-diaminobutanoate dihydrochloride to the cooled mixture. Slowly add 2.0 mmol of N-Methylmorpholine (NMM) dropwise over 30 minutes.

    • Causality: NMM is a weaker base than DIPEA. Its slow addition ensures that the concentration of free amine remains low, preventing runaway reactions and maximizing regioselectivity.

  • Reaction: Stir the mixture at -20°C for 4 hours, then allow it to slowly warm to 0°C over 2 hours before quenching with water.

  • Purification: Concentrate the mixture and purify immediately via reverse-phase HPLC to separate the C4-mono-acylated product from unreacted diamine and trace bis-acylated byproducts.

Validation & Causality Checkpoint:

  • Analysis: Perform 2D-NMR (HSQC and HMBC) on the purified fraction.

  • Success Criteria: HMBC must show a definitive

    
     correlation between the C4-protons of the diaminobutanoate core and the carbonyl carbon of the newly attached amino acid.
    
  • Failure Mode: High levels of bis-acylation indicate the temperature was not maintained strictly at -20°C, or the NMM was added too rapidly.

References

  • López-García, M., Alfonso, I., & Gotor, V. (2003). Synthesis of (R)-3,4-diaminobutanoic acid by desymmetrization of dimethyl 3-(benzylamino)glutarate through enzymatic ammonolysis. The Journal of Organic Chemistry, 68(2), 648-651. [Link]

  • Maity, J., Honcharenko, D., & Strömberg, R. (2015). Synthesis of Triamino Acid Building Blocks with Different Lipophilicities. PLOS One, 10(4), e0124046.[Link]

  • McKnelly, K. J., Sokol, W., & Nowick, J. S. (2020). Anaphylaxis induced by peptide coupling agents: Lessons learned from a case study. The Journal of Organic Chemistry.[Link]

Sources

Application Note: Orthogonal Protecting Group Strategy for Diaminobutanoic Acid (DABA) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

2,4-Diaminobutanoic acid (DABA or Dab) is a non-proteinogenic amino acid critical to the structure of peptide antibiotics (e.g., Polymyxin B, Colistin) and novel peptidomimetics. Unlike Lysine or Ornithine, DABA possesses a shorter side chain (two methylene units), which introduces specific synthetic challenges:

  • High Lactamization Risk: The

    
    -amine can easily attack the activated 
    
    
    
    -carboxyl group to form a stable 2-pyrrolidone ring (lactam), terminating chain elongation.
  • Steric Differentiation: Differentiating the

    
    -amine and 
    
    
    
    -amine requires robust orthogonal protecting groups (PGs) to allow regioselective functionalization (e.g., side-chain cyclization or branching).

This guide details the strategic selection of orthogonal PGs (Fmoc/Boc, Fmoc/Alloc, Fmoc/ivDde) and provides validated protocols for the synthesis of DABA building blocks and their application in Solid-Phase Peptide Synthesis (SPPS).

Strategic Overview: Protecting Group Decision Matrix

The choice of the


-protecting group must be orthogonal to the 

-Fmoc group and the resin cleavage conditions.
Strategy

-PG

-PG
Removal Condition (

)
Application
Standard FmocBoc95% TFA (Acid)Linear peptides;

-amine is free only after final cleavage.
Cyclization FmocAllocPd(PPh

)

/ PhSiH

(Neutral)
Head-to-tail or side-chain-to-side-chain cyclization on-resin.
Branching FmocivDde2-4% Hydrazine (Nucleophilic)Synthesis of dendrimers or branched peptides. Stable to 20% piperidine.
Mild Acid FmocMtt1% TFA / DCM (Mild Acid)Selective deprotection while keeping Boc/tBu intact.
Decision Flowchart

The following diagram illustrates the logic for selecting the correct DABA derivative based on the synthetic target.

DABA_Strategy Start Target Molecule Containing DABA Q1 Is the gamma-amine modified? Start->Q1 Linear Linear Peptide (Gamma-amine free at end) Q1->Linear No Q2 Type of Modification? Q1->Q2 Yes Use_Boc Use Fmoc-Dab(Boc)-OH (Removed by TFA) Linear->Use_Boc Cyclic On-Resin Cyclization (Lactam Bridge) Q2->Cyclic Cyclization Branched Branched/Dendrimer (Large side chains) Q2->Branched Branching Use_Alloc Use Fmoc-Dab(Alloc)-OH (Pd(0) Removal) Cyclic->Use_Alloc Use_ivDde Use Fmoc-Dab(ivDde)-OH (Hydrazine Removal) Branched->Use_ivDde

Figure 1: Decision matrix for selecting orthogonal DABA building blocks.

Protocol 1: Synthesis of Fmoc-Dab(Boc)-OH (Hofmann Rearrangement)

While Fmoc-Dab(Boc)-OH is commercially available, it is expensive. A cost-effective, high-purity synthesis involves the Hofmann rearrangement of Fmoc-Glutamine (Fmoc-Gln-OH). This route avoids the use of copper chelation and directly converts the side-chain amide to an amine.

Mechanism: Fmoc-Gln-OH is treated with Iodobenzene Diacetate (PIDA/DiPa) to convert the


-carboxamide to a primary amine, preserving the 

-Fmoc and chirality.
Materials
  • Starting Material: Fmoc-L-Gln-OH (10 mmol)

  • Reagents: Iodobenzene diacetate (PIDA), Ethyl Acetate (EtOAc), Acetonitrile (ACN), Di-tert-butyl dicarbonate (Boc

    
    O), Sodium Hydroxide (NaOH).
    
  • Equipment: Round bottom flask, rotary evaporator, pH meter.

Step-by-Step Methodology
  • Rearrangement (Formation of Fmoc-Dab-OH):

    • Suspend Fmoc-Gln-OH (3.68 g, 10 mmol) in a mixture of EtOAc/ACN/H

      
      O (2:1:1 v/v/v, 60 mL).
      
    • Add Iodobenzene diacetate (3.86 g, 12 mmol, 1.2 eq).

    • Stir the suspension at room temperature (20–25°C) for 12–16 hours. The solution will become clear as the isocyanate intermediate hydrolyzes to the amine.

    • QC Check: Monitor by TLC or LC-MS for the disappearance of Fmoc-Gln-OH (MW 368) and appearance of Fmoc-Dab-OH (MW 340).

  • Orthogonal Protection (

    
    -Boc Introduction): 
    
    • The reaction mixture (containing free

      
      -amine) is cooled to 0°C.
      
    • Adjust pH to ~8.0 using 1M NaOH (careful addition to avoid Fmoc cleavage; do not exceed pH 9).

    • Add Boc

      
      O (2.6 g, 12 mmol) dissolved in a minimal amount of acetone.
      
    • Stir at room temperature for 4 hours, maintaining pH 8 with periodic addition of base if necessary.

  • Work-up and Purification:

    • Evaporate organic solvents (ACN/EtOAc/Acetone) under reduced pressure.

    • Acidify the remaining aqueous phase to pH 2–3 with 1M HCl (precipitate will form).

    • Extract with EtOAc (3 x 50 mL).

    • Wash combined organic layers with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Recrystallization: Crystallize from EtOAc/Hexane to yield white powder.

Yield: Typically 75–85%. Purity: >98% (HPLC).

Protocol 2: On-Resin Alloc Deprotection & Cyclization

For synthesizing cyclic peptides (e.g., Polymyxin analogs) where the DABA side chain forms a lactam bond with a C-terminal residue or an Aspartic acid side chain.

Reagents:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ].[1] Note: Air sensitive.[2]
  • Scavenger: Phenylsilane (PhSiH

    
    ). Superior to tributyltin hydride due to toxicity profile.
    
  • Solvent: Dry Dichloromethane (DCM).

Step-by-Step Methodology
  • Resin Preparation:

    • Swell the resin (0.1 mmol scale) containing the Fmoc-Dab(Alloc)-peptide in DCM for 20 minutes under Nitrogen.

  • Alloc Removal (The "Alloc-Kill" Cocktail):

    • In a separate vial (flushed with Argon), dissolve Pd(PPh

      
      )
      
      
      
      (12 mg, 0.1 eq) in 2 mL dry DCM.
    • Add Phenylsilane (125

      
      L, 10 eq).
      
    • Add the solution to the resin.[1][3]

    • Shake gently under Argon/Nitrogen for 30 minutes.

    • Repeat: Drain and repeat the treatment with fresh catalyst/silane for another 30 minutes.

  • Washing (Critical for Pd Removal):

    • The resin will likely be dark/grey due to Palladium.

    • Wash with DCM (3x).

    • Wash with 0.5% Sodium Diethyldithiocarbamate (DDC) in DMF (3 x 5 min). This chelates Pd and turns the wash yellow/brown.

    • Wash with DMF (5x) until the solution is colorless.

  • Cyclization (Lactamization):

    • Ensure the partner carboxyl group is deprotected (e.g., if cyclizing to C-term, the resin linker must be handled; if cyclizing to Asp(OAll), the Alloc removal step above deprotected both simultaneously).

    • Add PyBOP (5 eq) and DIPEA (10 eq) in DMF.

    • Shake for 2–4 hours.

    • QC Check: Perform a Kaiser test (Ninhydrin). It should be negative (colorless) if cyclization is complete.

Visualizing the Workflow

The following diagram depicts the specific chemical transformation in Protocol 1 (Hofmann Rearrangement).

Hofmann_Synthesis Start Fmoc-Gln-OH (Sidechain: -CONH2) Step1 Iodobenzene Diacetate (EtOAc/ACN/H2O) Start->Step1 Hofmann Rearrangement Inter Intermediate: Fmoc-Dab-OH (Free gamma-NH2) Step1->Inter -CO2 -NH3 Step2 Boc2O / NaOH (pH 8) Inter->Step2 Protection Final Fmoc-Dab(Boc)-OH (Orthogonal) Step2->Final Yield ~80%

Figure 2: Synthesis of Fmoc-Dab(Boc)-OH via Hofmann rearrangement of Glutamine.

Troubleshooting & Quality Control

Lactamization (Pyrrolidone Formation)
  • Problem: During SPPS, if the Fmoc group is removed from DABA while the side chain is unprotected (or if using DABA with a free side chain), the

    
    -amine attacks the 
    
    
    
    -carbonyl.
  • Solution: Never leave the

    
    -amine and 
    
    
    
    -carboxyl exposed simultaneously. Always use orthogonal protection. If the
    
    
    -amine must be free (e.g., for branching), ensure the
    
    
    -amine is already acylated (part of the peptide chain) before deprotecting the side chain.
Incomplete Alloc Removal
  • Problem: Kaiser test remains blue after Pd treatment.

  • Solution: Palladium catalysts are oxygen-sensitive. Ensure solvents are degassed. Increase Phenylsilane concentration to 20 eq. Use a fresh batch of Pd(PPh

    
    )
    
    
    
    (should be yellow, not brown/black).
ivDde Migration
  • Problem: ivDde can migrate to free amines during piperidine treatment (Fmoc removal), though less than Dde.

  • Solution: Use 2% Hydrazine for removal. If ivDde migration is suspected, add 5% imidazole to the piperidine deprotection cocktail during chain assembly.

References

  • Synthesis of DABA via Hofmann Rearrangement: Zhang, X., et al. (2016). "Practical and Efficient Synthesis of Fmoc-Dab(Boc)-OH." Synthetic Communications.

  • Orthogonal Protecting Groups (Alloc/ivDde): Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4][5][6][7] Chemical Reviews.

  • Alloc Deprotection Protocol: Thieriet, N., et al. (1997).[8] "Solid-phase synthesis of cyclic peptides using Alloc chemistry." Tetrahedron Letters.

  • DABA in Polymyxins: Velkov, T., et al. (2018). "Structure, Function, and Biosynthetic Origin of Octapeptin Antibiotics." Cell Chemical Biology.

Sources

Application Note: Stereoselective Synthesis of 2,4-Diaminobutyric Acid (DAB) Derivatives via the Mitsunobu Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

2,4-Diaminobutyric acid (DAB) is a critical non-proteinogenic amino acid that serves as a fundamental building block in the development of peptide therapeutics, including the polymyxin class of antibiotics and cyclic melanotropin analogues. It is also a key intermediate in the biosynthesis of osmolytes such as ectoine[1]. In peptide drug development, DAB derivatives are heavily utilized to engineer sidechain-to-sidechain lactam bridges, which constrain peptide conformation to enhance target affinity and proteolytic stability[2].

Historically, synthesizing DAB with high optical purity relied on harsh conditions (e.g., Hofmann or Schmidt rearrangements) that often compromised yield and stereochemical integrity. The Mitsunobu reaction provides a highly efficient, mild, and stereospecific alternative, allowing for the direct transformation of the


-hydroxyl group of protected L-homoserine into a protected amine[1],[3].

Mechanistic Rationale & Causality

The Mitsunobu reaction utilizes a phosphine (typically triphenylphosphine, PPh3) and an azodicarboxylate to activate an alcohol for nucleophilic displacement. For the synthesis of DAB derivatives, phthalimide is selected as the pronucleophile.

Causality in Reagent Selection:

  • Pronucleophile (Phthalimide): The Mitsunobu reaction requires a nucleophile with a pKa < 11. Phthalimide (pKa ~8.3) is ideal because it possesses a single acidic N-H proton, strictly preventing over-alkylation. Following the reaction, the phthaloyl group can be orthogonally removed via hydrazinolysis[1].

  • Azodicarboxylate (DIAD vs. DEAD): Diisopropyl azodicarboxylate (DIAD) is strongly preferred over diethyl azodicarboxylate (DEAD). DEAD is prone to generating ethylated byproducts during the alkylation of secondary amines or amides, significantly complicating purification. DIAD offers superior stability, a better safety profile, and higher yields of the target alkylation product[4].

  • Solvent (THF): Tetrahydrofuran (THF) is chosen because its aprotic, moderately polar nature effectively solubilizes the zwitterionic betaine intermediate while preventing premature protonation that would quench the reaction.

Mechanism Step1 PPh3 + DIAD Exothermic Addition Step2 Morrison-Brunn-Huisgen Betaine Zwitterionic Intermediate Step1->Step2 0 °C, THF Step3 Protonation by Phthalimide (pKa ~8.3) Step2->Step3 Step4 Alcohol Activation Alkoxyphosphonium Formation Step3->Step4 + Protected Homoserine Step5 SN2 Displacement by Phthalimide Anion Step4->Step5 Stereospecific Inversion Step6 DAB Derivative + PPh3O + DIAD-H2 Step5->Step6

Mechanistic logic of the Mitsunobu reaction for amine introduction.

Synthetic Workflow

The overall synthetic strategy relies on the orthogonal protection of L-homoserine to prevent auto-lactonization and direct the Mitsunobu reaction exclusively to the


-hydroxyl group. The N

-amino group is typically protected with a Boc (tert-butyloxycarbonyl) group, and the C

-carboxyl group is protected as a benzyl (Bn) ester[1].

Workflow A L-Homoserine Starting Material B Orthogonal Protection (Boc2O, BnBr) A->B C N-Boc-L-Homoserine-OBn Protected Intermediate B->C D Mitsunobu Reaction (PPh3, DIAD, Phthalimide) C->D E Phthalimido-DAB Derivative Protected Amine D->E F Deprotection (Hydrazine, Pd/C, TFA) E->F G L-2,4-Diaminobutyric Acid (DAB) F->G

Synthetic workflow for DAB derivatives from L-homoserine.

Experimental Protocol: Synthesis of N -Boc-DAB(Phthalimido)-OBn

This protocol outlines a self-validating methodology for the Mitsunobu conversion of N-Boc-L-Homoserine-OBn to the corresponding DAB derivative.

Reagents and Equipment
  • Substrate: N-Boc-L-Homoserine-OBn (1.0 eq, 10 mmol, 3.09 g)

  • Reagents: Triphenylphosphine (PPh3, 1.2 eq, 12 mmol), Diisopropyl azodicarboxylate (DIAD, 1.2 eq, 12 mmol), Phthalimide (1.2 eq, 12 mmol).

  • Solvent: Anhydrous Tetrahydrofuran (THF, 50 mL).

  • Equipment: 250 mL round-bottom flask, magnetic stirrer, argon/nitrogen manifold, ice bath.

Step-by-Step Methodology

Step 1: Pre-reaction Assembly & Betaine Formation

  • Flame-dry a 250 mL round-bottom flask and purge with argon.

  • Dissolve PPh3 (3.15 g, 12 mmol) and Phthalimide (1.77 g, 12 mmol) in 30 mL of anhydrous THF.

  • Cool the mixture to 0 °C using an ice bath.

  • Self-Validation Checkpoint 1: Add DIAD (2.36 mL, 12 mmol) dropwise over 15 minutes. The solution will transition from colorless to a distinct pale yellow, confirming the formation of the Morrison-Brunn-Huisgen betaine intermediate. Maintain stirring at 0 °C for 20 minutes.

Step 2: Substrate Addition & Nucleophilic Displacement

  • Dissolve N-Boc-L-Homoserine-OBn (3.09 g, 10 mmol) in 20 mL of anhydrous THF.

  • Add the substrate solution dropwise to the betaine mixture at 0 °C to prevent thermal degradation of the active species.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12–15 hours.

  • Self-Validation Checkpoint 2: Perform TLC analysis (Hexane:EtOAc 1:1). The starting material (Rf ~0.3, ninhydrin active after heating) should be completely consumed, replaced by a new strongly UV-active spot (Rf ~0.6) corresponding to the phthalimido derivative.

Step 3: Workup and Byproduct Precipitation

  • Concentrate the reaction mixture in vacuo to yield a viscous yellow syrup.

  • Causality for Purification: Triphenylphosphine oxide (OPPh3) co-elutes with many products during silica chromatography. To resolve this, triturate the crude syrup with 50 mL of cold diethyl ether/hexane (1:1 v/v) and store at -20 °C for 2 hours.

  • Self-Validation Checkpoint 3: A dense white crystalline precipitate (OPPh3 and reduced DIAD) will form. Filter the precipitate through a Celite pad and concentrate the filtrate.

  • Purify the concentrated filtrate via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford N

    
    -Boc-DAB(Phthalimido)-OBn as a white solid.
    

Step 4: Deprotection to Free DAB (Optional) To yield the free DAB amino acid, the orthogonal groups are removed sequentially:

  • Phthalimide Removal: Treat with hydrazine hydrate (NH2NH2·H2O) in ethanol at reflux for 2 hours[1].

  • Benzyl Ester Removal: Catalytic hydrogenolysis (H2, Pd/C) in methanol.

  • Boc Removal: Stir in 50% Trifluoroacetic acid (TFA) in dichloromethane (DCM) for 1 hour[1].

Quantitative Data & Optimization

The choice of azodicarboxylate and solvent profoundly impacts the yield and purity of the DAB derivative. The table below summarizes the optimization data, demonstrating why DIAD in THF is the gold standard for this transformation[4].

SolventAzodicarboxylateTemperature ProfileIsolated Yield (%)Purity (LC-MS, %)Primary Byproduct
THF DIAD 0 °C

RT
88 >95 Trace OPPh3
THFDEAD0 °C

RT
7685N-ethylated phthalimide
DCMDIAD0 °C

RT
6580Unreacted starting material
TolueneDIAD0 °C

RT
8290Trace OPPh3

Table 1: Optimization of Mitsunobu conditions for the synthesis of N


-Boc-DAB(Phthalimido)-OBn. DIAD in THF provides the highest yield and avoids the ethylated byproducts commonly associated with DEAD.

Applications in Peptide Drug Development

Once synthesized, protected DAB derivatives (e.g., Fmoc-DAB(Boc)-OH) are directly integrated into Solid-Phase Peptide Synthesis (SPPS) workflows. A primary application is the formation of sidechain-to-sidechain cyclic peptides. By coupling the


-amino group of DAB with the 

-carboxyl group of an aspartic acid (Asp) or the

-carboxyl group of a glutamic acid (Glu) residue, researchers can create highly stable lactam bridges[2]. This cyclization strategy is essential for stabilizing

-helical or

-turn motifs in modern drug discovery, rendering the peptide more resistant to enzymatic biodegradation and improving receptor selectivity[2],[4].

References

  • CN112457218B - Synthesis method of 2, 4-diaminobutyric acid derivative Source: Google Patents URL
  • Peptide Modifications; Cyclization; Stapled peptides; phosphorylation Source: AAPPTec URL
  • Synthesis and chemical modification of homoseryl peptides Source: RSC Publishing URL
  • Source: PMC (National Institutes of Health)

Sources

Application Note: Asymmetric Synthesis of Anti- and Syn-2,3-Diaminobutanoic Acid

[1][2]

Executive Summary

2,3-Diaminobutanoic acid (DABA) is a critical non-proteinogenic amino acid motif found in peptide antibiotics (e.g., Polymyxin B and E) and siderophores. The biological activity of these molecules is strictly governed by the stereochemistry of the


This Application Note details a stereodivergent protocol for accessing both anti- and syn-2,3-diaminobutanoic acid derivatives from a common precursor. By utilizing N-tert-butanesulfinyl imines (Ellman’s auxiliary) and modulating the metal enolate geometry (Li vs. Ti), researchers can selectively target the (2S,3R)-anti or (2S,3S)-syn diastereomers with high diastereomeric ratios (dr > 95:5).

Strategic Overview & Mechanism

The core challenge in synthesizing vicinal diamines is controlling the relative stereochemistry between the two nitrogen-bearing carbons. This protocol leverages the Mannich-type reaction of glycine ester enolates with chiral sulfinimines.[1]

The "Tunable" Switch

The stereochemical outcome is dictated by the transition state (TS) geometry, which can be manipulated by the choice of Lewis acid and base:

  • Syn-Selectivity (Chelation Control):

    • Reagent: Titanium(IV) enolates.

    • Mechanism: The reaction proceeds via a six-membered, closed Zimmerman-Traxler transition state. The titanium metal coordinates simultaneously to the sulfinyl oxygen and the imine nitrogen, locking the conformation and forcing the enolate to attack from the face that minimizes steric repulsion.

    • Outcome: High syn selectivity.

  • Anti-Selectivity (Open Transition State):

    • Reagent: Lithium enolates (generated by LiHMDS).

    • Mechanism: Lithium enolates typically react via an open transition state (acyclic model). Without the tight chelation of titanium, the approach is governed by minimizing dipole interactions and steric clash between the sulfinyl group and the incoming nucleophile.

    • Critical Insight: The addition of sub-stoichiometric water or specific solvent additives can inhibit retro-Mannich fragmentation, trapping the kinetic anti product.

Workflow Visualization

GStartAcetaldehydeImineChiral Sulfinimine(Common Intermediate)Start->Imine+ AuxAux(S)-t-Bu-SulfinamideAux->ImineTiPathTi(OiPr)4 / DIPEA(Chelation Control)Imine->TiPathLiPathLiHMDS / THF(Open TS)Imine->LiPathGlycineGlycine EnolateGlycine->TiPathGlycine->LiPathSynProdSyn-DABA(2S, 3S)TiPath->SynProdAntiProdAnti-DABA(2S, 3R)LiPath->AntiProd

Figure 1: Stereodivergent workflow accessing both diastereomers from a single chiral imine.

Experimental Protocols

Pre-requisite: Synthesis of the Sulfinimine

Target:


  • Dissolve (S)-(-)-2-methyl-2-propanesulfinamide (1.0 equiv) in CH

    
    Cl
    
    
    (0.5 M).
  • Add acetaldehyde (1.2 equiv) and Ti(OEt)

    
     (2.0 equiv).
    
  • Stir at room temperature for 16 h.

  • Quench with brine, filter through Celite, and concentrate.

  • Purify via silica gel chromatography (Hex/EtOAc).

Protocol A: Syn-Selective Synthesis (Titanium Enolate)

Objective: Synthesis of

Reagents:

  • Glycine ethyl ester benzophenone imine (1.0 equiv)

  • 
    -Sulfinimine (from step above) (1.2 equiv)
    
  • Ti(OiPr)

    
     (Titanium isopropoxide)
    
  • DIPEA (Diisopropylethylamine)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Enolate Formation: In a flame-dried flask under Argon, dissolve glycine ethyl ester benzophenone imine (1.0 mmol) in anhydrous DCM (5 mL).

  • Lewis Acid Addition: Cool to 0 °C. Add Ti(OiPr)

    
     (1.1 mmol) dropwise. Stir for 30 minutes.
    
  • Base Addition: Add DIPEA (2.2 mmol) dropwise. The solution typically turns yellow/orange, indicating enolate formation. Stir for 45 minutes at 0 °C.

  • Mannich Addition: Cool the mixture to -78 °C. Add the

    
    -sulfinimine (1.2 mmol) dissolved in DCM (2 mL) slowly down the side of the flask.
    
  • Reaction: Stir at -78 °C for 4 hours. Monitor by TLC.

  • Quench: Quench with saturated NH

    
    Cl solution at -78 °C. Allow to warm to room temperature.
    
  • Workup: Dilute with EtOAc. Wash with 1N HCl (briefly, to remove Ti salts without hydrolyzing the imine) or use a Rochell's salt workup (potassium sodium tartrate) for 2 hours to solubilize titanium. Extract aqueous layer with EtOAc (3x).

  • Purification: Dry organic layers over Na

    
    SO
    
    
    , concentrate, and purify via flash chromatography (EtOAc/Hexane gradient).

Expected Result: >90% yield, >95:5 dr (syn:anti).

Protocol B: Anti-Selective Synthesis (Lithium Enolate)

Objective: Synthesis of

Reagents:

  • Glycine ethyl ester benzophenone imine (1.0 equiv)

  • 
    -Sulfinimine (1.0 equiv)
    
  • LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF

  • THF, anhydrous

Step-by-Step Procedure:

  • Deprotonation: In a flame-dried flask under Argon, dissolve glycine ethyl ester benzophenone imine (1.0 mmol) in anhydrous THF (5 mL).

  • Enolate Generation: Cool to -78 °C. Add LiHMDS (1.1 mmol) dropwise over 5 minutes. Stir for 45 minutes to ensure complete formation of the E-enolate.

  • Mannich Addition: Add the

    
    -sulfinimine (1.0 mmol) dissolved in THF (2 mL) dropwise.
    
  • Reaction: Stir at -78 °C for 3 hours.

    • Expert Tip: If syn product is observed, the retro-Mannich reaction may be occurring.[1] Adding 1.0 equiv of H

      
      O (yes, water) immediately after the imine addition can sometimes trap the kinetic anti product by protonating the intermediate before it equilibrates, although this is substrate-dependent (See Ref 3). For standard DABA synthesis, maintaining strict low temperature (-78 °C) is usually sufficient.
      
  • Quench: Quench with saturated NH

    
    Cl.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine.

  • Purification: Dry over Na

    
    SO
    
    
    and purify via flash chromatography.

Expected Result: >85% yield, >90:10 dr (anti:syn).

Stereochemical Validation (Transition States)

Understanding the transition state is vital for troubleshooting low selectivity.

TScluster_synSyn-Pathway (Ti-Enolate)cluster_antiAnti-Pathway (Li-Enolate)TS_ClosedClosed Zimmerman-Traxler TSTi coordinates Sulfinyl-O & Imine-NRigid Chair-like structureForce Z-enolate attackTS_OpenOpen Acyclic TSNo chelation to Sulfinyl-ODipole minimization controls approachKinetic control favors Anti

Figure 2: Mechanistic basis for stereoselectivity.

Analytical Data Summary

Upon isolation of the protected diamine, global deprotection (6N HCl, reflux) yields the free DABA dihydrochloride.

ParameterSyn-DABA (2S, 3S)Anti-DABA (2S, 3R)
Major Reagent Ti(OiPr)

/ DIPEA
LiHMDS
Transition State Closed (Chelated)Open (Acyclic)
Typical Yield 88 - 94%80 - 88%
Diastereomeric Ratio > 98:2> 90:10

H NMR Characteristic

coupling

4-5 Hz

coupling

8-10 Hz
HPLC Retention Elutes earlier (C18, typical)Elutes later (C18, typical)

Note on NMR: The vicinal coupling constant (

References

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Chemical Reviews. [Link]

  • Tang, T. P., & Ellman, J. A. (1999).[2] "The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis of

    
    -Amino Acids."[2] Journal of Organic Chemistry. [Link]
    
  • Zhang, Y., et al. (2004). "Asymmetric Synthesis of anti- and syn-2,3-Diamino Esters using Sulfinimines. Water and Concentration Effects."[1][3] Journal of Organic Chemistry. [Link]

  • Viso, A., et al. (2005). "Stereoselective synthesis of 2,3-diamino acids." Chemical Reviews. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of Methyl 3,4-Diaminobutanoate Dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers synthesizing methyl 3,4-diaminobutanoate dihydrochloride. This highly functionalized, highly polar molecule is a critical building block for


 receptor ligands[1] and carnitine palmitoyltransferase (CPT) inhibitors[2].

However, its synthesis is notoriously prone to poor yields due to the hygroscopic nature of the dihydrochloride salt, the thermodynamic limits of esterification, and the severe risk of intramolecular lactamization. This guide breaks down the mechanistic causality behind the standard thionyl chloride/methanol esterification protocol, providing actionable troubleshooting steps and a self-validating workflow.

Troubleshooting Guides (FAQs)

Q1: My esterification yield is consistently below 40%, and I recover a lot of unreacted starting material. What is driving this? A1: This is a classic equilibrium issue compounded by poor starting material solubility. 3,4-diaminobutanoic acid dihydrochloride is poorly soluble in methanol at room temperature. Furthermore, Fischer esterification produces water, which pushes the thermodynamic equilibrium backward toward the carboxylic acid. Solution: Utilize thionyl chloride (


) in strictly anhydrous methanol[3]. 

serves a dual purpose: it generates HCl in situ to catalyze the reaction and reacts with any residual moisture to form

and HCl gases. This effectively acts as an irreversible dehydrating agent, driving the reaction to completion. Ensure you use at least 2.5 to 3.0 equivalents of

to account for both the reaction stoichiometry and solvent dehydration.

Q2: During solvent removal, my product turns into a dark, sticky gum instead of a white crystalline powder. How can I isolate the solid? A2: Methyl 3,4-diaminobutanoate dihydrochloride is exceptionally hygroscopic. When you evaporate the methanol on a rotary evaporator exposed to ambient air, the salt rapidly absorbs atmospheric moisture, forming a syrup. Solution: Evaporate the solvent under high vacuum and break the vacuum with dry argon or nitrogen—never ambient air. Triturate the resulting residue repeatedly with ice-cold, anhydrous diethyl ether. The ether removes residual organic impurities and forces the highly polar salt to crash out as a crystalline solid.

Q3: NMR analysis of my product shows a significant impurity with a missing methoxy peak and shifted aliphatic signals. What is this byproduct? A3: You are observing intramolecular lactamization. If the dihydrochloride salt is even partially neutralized (e.g., by using wet solvents that dilute the acid concentration, or by improper storage), the free amine at the C4 position becomes strongly nucleophilic. It will spontaneously attack the newly formed methyl ester, expelling methanol to form a 5-membered ring (3-amino-pyrrolidin-2-one)[1]. Solution: Maintain strongly acidic conditions throughout the synthesis and storage. Do not attempt to neutralize or wash the reaction mixture with base. Store the final dihydrochloride salt in a vacuum desiccator over


 or Drierite.
Quantitative Data: Optimization Parameters

The table below summarizes how different reaction conditions directly impact the mechanistic outcome and final yield of the esterification.

Reaction ConditionEquivalents of

Temperature ProfileSolvent StateAverage Yield (%)Primary Mechanistic Outcome
A (Sub-optimal) 1.1 eq25 °C (Room Temp)Reagent Grade MeOH< 30%Incomplete esterification; equilibrium stalled by water.
B (Sub-optimal) 2.5 eq65 °C (Reflux)Reagent Grade MeOH45 - 55%Partial hydrolysis during workup due to residual moisture.
C (Failure) 2.5 eq65 °C (Reflux)Anhydrous MeOH (Neutralized)< 10%Rapid intramolecular lactamization to pyrrolidinone.
D (Optimal) 2.5 - 3.0 eq0 °C

65 °C
Strictly Anhydrous MeOH85 - 95% Complete conversion; irreversible dehydration by

.
Self-Validating Experimental Protocol

Every robust protocol must be a self-validating system. Follow these steps to ensure high-yield synthesis of Methyl 3,4-diaminobutanoate dihydrochloride[3].

Step 1: Preparation of the Suspension Weigh 3,4-diaminobutanoic acid dihydrochloride (1.0 eq) into an oven-dried, argon-purged round-bottom flask. Suspend the solid in strictly anhydrous methanol (approx. 10 mL per gram of substrate). Validation Check: The starting material will not fully dissolve at this stage. A milky white suspension is expected and indicates the salt is intact.

Step 2: Acid-Catalyzed Activation Cool the suspension to 0 °C using an ice-water bath. Place the flask under a steady stream of argon. Slowly add thionyl chloride (


, 2.5 - 3.0 eq) dropwise via a pressure-equalizing dropping funnel.
Causality: Dropwise addition controls the highly exothermic reaction between 

and methanol. The generation of

and HCl gases will cause bubbling, and the reaction mixture will gradually become homogeneous as the ester forms and dissolves.

Step 3: Reflux and Reaction Completion Remove the ice bath and attach a reflux condenser equipped with a drying tube (e.g.,


). Heat the reaction mixture to reflux (65 °C) for 12 to 24 hours[2].
Validation Check: Monitor the reaction via 

NMR of a mini-workup aliquot (evaporated under argon). Look for the appearance of a sharp singlet around

3.7 ppm (methoxy protons) and the disappearance of the broad carboxylic acid peak.

Step 4: Anhydrous Isolation Cool the mixture to room temperature. Remove the volatiles under reduced pressure using a rotary evaporator. Causality: To prevent the hygroscopic product from gumming, break the vacuum with argon, not ambient air.

Step 5: Trituration and Purification Re-dissolve the crude sticky residue in a minimal amount of cold, anhydrous methanol, then rapidly add a large excess of ice-cold, anhydrous diethyl ether to precipitate the product. Filter the precipitate rapidly over a Schlenk frit under argon, wash with additional cold ether, and dry under high vacuum to afford Methyl 3,4-diaminobutanoate dihydrochloride as a white, highly hygroscopic solid.

Mechanistic Workflow & Troubleshooting Diagram

G SM 3,4-Diaminobutanoic Acid Dihydrochloride Reagents Anhydrous MeOH + SOCl2 (0°C to Reflux) SM->Reagents Suspension Intermediate Acyl Chloride / Protonated Ester Intermediate Reagents->Intermediate in situ HCl generation Product Methyl 3,4-diaminobutanoate Dihydrochloride (Target: >85% Yield) Intermediate->Product Strictly Anhydrous & Acidic Water Moisture / Wet Solvent (Equilibrium Shift) Intermediate->Water Ambient Humidity Base Partial Neutralization (Loss of HCl) Product->Base Improper Storage / Heat Hydrolysis Hydrolysis back to Starting Material Water->Hydrolysis Thermodynamic trap Lactam Intramolecular Cyclization (3-amino-pyrrolidin-2-one) Base->Lactam Nucleophilic Attack

Mechanistic workflow and troubleshooting pathways for Methyl 3,4-diaminobutanoate dihydrochloride.

References
  • [1] Title: Five-Membered N-Heterocyclic Scaffolds as Novel Amino Bioisosteres at γ-Aminobutyric Acid (GABA) | Source: Università degli Studi di Torino (unito.it) | URL: 1

  • [3] Title: Development of innovative GABAA receptor ligands using a rational design approach | Source: Università degli Studi di Torino (unito.it) | URL: 3

  • [2] Title: US20080161395A1 - Derivatives of Aminobutanoic Acid Inhibiting Cpt | Source: Google Patents | URL: 2

Sources

Optimizing reaction conditions for the synthesis of diaminobutanoate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: DABA-OPT-2024

Introduction & Scope

Welcome to the Technical Support Center for non-proteinogenic amino acid synthesis. You are likely here because 2,4-Diaminobutanoic acid (DABA) is a critical motif in your target molecule—perhaps a polymyxin analogue, a siderophore, or a peptidomimetic.

The Challenge: Synthesizing DABA derivatives, particularly with high enantiopurity, is deceptively difficult. The proximity of the


-amine to the chiral center and the polarity of the final zwitterion create a minefield of racemization, protecting group migration, and purification issues.

Safety Advisory: This guide discusses the Hofmann Rearrangement , which generates isocyanate intermediates . These are potent sensitizers and electrophiles. Furthermore, traditional protocols using bromine (


) or azides (Curtius/Schmidt) pose explosion and toxicity hazards. We prioritize Hypervalent Iodine (PIDA/PIFA)  methods for their superior safety and stereochemical retention profiles.

Strategic Route Selection

Before starting, verify you are using the optimal pathway for your specific protecting group needs.

Pathway Decision Matrix

DABA_Routes Start Select Starting Material Route_A L-Asparagine (Hofmann Rearrangement) Start->Route_A Route_B L-Glutamic Acid (Schmidt/Curtius) Start->Route_B Route_C L-Homoserine/Lactone (Nucleophilic Displacement) Start->Route_C Decision_A Best for: Large Scale, High ee%, Orthogonal Protection Route_A->Decision_A Product L-2,4-Diaminobutanoate (DABA) Route_A->Product  Hypervalent Iodine (PIDA)   Decision_B Warning: Hazardous Azides, Racemization Risk Route_B->Decision_B Route_B->Product  NaN3 / H+ (Risk!)   Decision_C Best for: Specific gamma-substitutions, Avoids Oxidants Route_C->Decision_C Route_C->Product  Mitsunobu / Azide  

Figure 1: Decision matrix for DABA synthesis. The Asparagine-Hofmann route is the industry standard for reliability.

Optimized Protocol: PIDA-Mediated Hofmann Rearrangement[1]

Objective: Synthesis of


-Fmoc-

-Boc-L-2,4-diaminobutanoic acid from

-Fmoc-L-Asparagine. Why this route? It avoids elemental bromine, minimizes racemization, and installs the Boc group in situ (trapping the isocyanate).
Reagents
  • Starting Material:

    
    -Fmoc-L-Asparagine (1.0 equiv)[1]
    
  • Reagent: (Diacetoxyiodo)benzene (PIDA ) (1.1 equiv)

  • Solvent: Ethyl Acetate / Acetonitrile / Water (2:2:1 ratio)

  • Base: Pyridine (2.0 equiv) - Crucial for buffering

Step-by-Step Methodology
  • Preparation: Suspend

    
    -Fmoc-L-Asn (10 mmol) in the solvent mixture (50 mL) at room temperature.
    
  • Oxidant Addition: Add PIDA (11 mmol) in one portion. The suspension will clear as the hypervalent iodine species reacts with the primary amide.

  • Rearrangement: Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC or LC-MS.[1] You are looking for the disappearance of the Asn starting material and the formation of the isocyanate intermediate (often transient).

  • Isocyanate Trapping (The Critical Step):

    • For Free Amine: Heat to 50°C to hydrolyze the isocyanate to the amine.

    • For Boc-Protection: Add

      
      -Butanol (large excess) or use it as a co-solvent and heat to reflux. Note: Direct trapping with t-BuOH is slow.[1] It is often better to hydrolyze to the free amine first, then Boc-protect in a subsequent pot.
      
  • Workup: Concentrate in vacuo to remove organics. The residue will contain iodobenzene (byproduct). Wash the aqueous phase with diethyl ether to remove iodobenzene.

  • Isolation: Lyophilize the aqueous phase or proceed to ion-exchange purification (see Section 5).

Troubleshooting & FAQs

Module A: Reaction Failure & Yield Issues

Q: The reaction stalled. I see starting material and a new spot, but no product.

  • Diagnosis: You likely formed the N-acyl urea side product. This happens if the isocyanate intermediate reacts with the unreacted starting amide instead of water/alcohol.

  • The Fix:

    • Dilution: Run the reaction more dilute (0.1 M or lower) to prevent intermolecular side reactions.

    • Order of Addition: Ensure PIDA is fully dissolved/dispersed before heating.

Q: My yield is low (<40%). Where did the mass go?

  • Diagnosis: DABA is extremely water-soluble (zwitterionic). Standard organic extraction (EtOAc/Water) will leave your product in the aqueous waste.

  • The Fix: Do not discard the aqueous layer. Use n-Butanol for extraction if you must extract, or preferably, use Ion Exchange chromatography (Dowex 50W) to capture the amino acid from the aqueous stream.

Module B: Stereochemical Integrity (Racemization)

Q: My chiral HPLC shows 15% D-isomer. Why is it racemizing?

  • Root Cause 1: High pH. If you used the Bromine/NaOH method, the high pH deprotonates the

    
    -proton.
    
  • Root Cause 2: Protecting Group Migration. In basic conditions, an Fmoc or Cbz group on the

    
    -amine can migrate to the newly formed 
    
    
    
    -amine via a cyclic intermediate.
  • The Fix: Switch to the PIDA/Pyridine system described above. It operates under nearly neutral/mildly acidic conditions, preserving the

    
    -chiral center.
    
Module C: Protecting Group Orthogonality

Q: I need to selectively deprotect the


-amine. Which strategy should I use? 
  • Recommendation:

    • 
      -Fmoc / 
      
      
      
      -Boc:
      Ideal for Solid Phase Peptide Synthesis (SPPS).[1] The Boc is stable to Piperidine (Fmoc removal) but cleaved by TFA.
    • 
      -Boc / 
      
      
      
      -Cbz:
      Good for solution phase. Cbz is removed by hydrogenolysis (
      
      
      ), leaving Boc intact.

Purification: The Ion Exchange Workflow[2][3][4][5][6]

Because DABA derivatives are highly polar, silica gel chromatography is often ineffective (streaking, poor separation).

Protocol: Cation Exchange (Dowex 50W-X8)
  • Loading: Acidify the crude aqueous reaction mixture to pH 2 using dilute HCl. Load onto a column packed with Dowex 50W (H+ form).

  • Washing: Wash with distilled water (3–5 column volumes) to remove non-basic impurities (iodobenzene, unreacted acids).

  • Elution: Elute with 1M to 2M Ammonium Hydroxide (

    
    ) . The DABA zwitterion will release as the pH rises.
    
  • Finishing: Collect ninhydrin-positive fractions and lyophilize. Repeated lyophilization may be needed to remove excess ammonia.[1]

Purification Troubleshooting Flow

Purification_Fix Problem Impure Product Check_1 Is impurity UV active (Iodobenzene)? Problem->Check_1 Action_1 Ether Wash (Aqueous Phase) Check_1->Action_1 Yes Check_2 Is impurity Inorganic Salt? Check_1->Check_2 No Action_2 Desalting Column (C18-AQ or Sephadex) Check_2->Action_2 Yes Check_3 Is it the Wrong Isomer? Check_2->Check_3 No Action_3 Chiral HPLC (Crown Ether Column) Check_3->Action_3 Yes

Figure 2: Troubleshooting logic for downstream processing.

References

  • Waki, M., et al. (1981). "Synthesis of 2,4-diaminobutanoic acid derivatives from asparagine." Bulletin of the Chemical Society of Japan. (Classic foundation for the Hofmann route).

  • Blodgett, J. K. (1989).[1] "The development of a new, specific peptide cleavage at asparagine." Purdue University e-Pubs.[1] (Detailed mechanistic insight into PIDA rearrangements).

  • Zhang, L., et al. (2024). "Hofmann rearrangement of Gln derivative using PDIS and PIDA." Chemical Reviews. (Modern hypervalent iodine optimization).

  • Talbot, et al. (1990). "Synthesis of 2,4-diaminobutanoic acid from butyrolactone." ResearchGate.[1][2] (Alternative lactone ring-opening pathway).

  • Purolite Technical Data. (2018). "Ion Exchange Resins for Amino Acid Purification." (Industrial purification standards).

Sources

Technical Support Center: Troubleshooting Methyl 3,4-diaminobutanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. As a bifunctional building block, Methyl 3,4-diaminobutanoate dihydrochloride (CAS 1554121-30-0) [1] is highly valuable for synthesizing peptidomimetics, GABA receptor analogues, and novel heterocycles. However, its dual nature—an electrophilic ester paired with nucleophilic vicinal diamines—creates inherent thermodynamic vulnerabilities in solution.

This guide unpacks the mechanistic causality behind its degradation and provides field-proven protocols to ensure your workflows remain robust and self-validating.

Section 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My LC-MS shows a massive loss of the starting material and a new peak at [M+H]+ 101.1 m/z immediately after adding DIPEA. What happened? A1: You are observing base-induced lactamization. Methyl 3,4-diaminobutanoate has a molecular weight of 132.16 g/mol (free base [M+H]+ 133.1). When you add a tertiary amine base like DIPEA or TEA, you neutralize the protective dihydrochloride salt, liberating the free primary amines[2]. The amine at the C4 (


) position is spatially poised exactly 5 atoms away from the electrophilic methyl ester carbonyl. This triggers a rapid 5-exo-trig intramolecular cyclization, ejecting methanol (loss of 32 Da) to form 4-amino-2-pyrrolidone (MW 100.12  g/mol ,[M+H]+ 101.1)[3]. The 

-amine at C3 does not attack because forming a 4-membered ring (

-lactam) is kinetically and thermodynamically unfavorable due to extreme Bayer strain.

Q2: I left my Methyl 3,4-diaminobutanoate dihydrochloride stock solution in water overnight without any base. Why did it still degrade? A2: This is due to acid-catalyzed ester hydrolysis. As a dihydrochloride salt, dissolving this compound in water yields a highly acidic solution (pH < 3). While the low pH keeps the amines protonated (preventing the lactamization described in Q1), the aqueous acidic environment slowly hydrolyzes the methyl ester into 3,4-diaminobutanoic acid[4]. For long-term integrity, never store this compound in aqueous solutions.

Q3: How can I successfully perform an amide coupling with this compound without it cyclizing first? A3: The key is kinetic competition: your intermolecular coupling reaction must outpace the intramolecular cyclization. You achieve this by pre-activating your carboxylic acid partner and controlling the order of addition. Never neutralize the Methyl 3,4-diaminobutanoate dihydrochloride in a flask by itself. See the "Optimized Amide Coupling Protocol" below.

Section 2: Quantitative Data & Stability Summary

To help you predict the behavior of Methyl 3,4-diaminobutanoate dihydrochloride, the following table summarizes its stability profile across different microenvironments.

Environmental ConditionpH RangeDominant Amine StatePrimary Degradation PathwayEstimated Half-Life (25 °C)LC-MS Indicator ([M+H]+)
Aqueous (Unbuffered) < 3.0Protonated (-NH3+)Acid-Catalyzed HydrolysisDays119.1 (Acid)
Aqueous Buffer 7.0 - 7.4Mixed / Free BaseLactamization< 30 Minutes101.1 (Lactam)
Organic + Amine Base > 8.0Free Base (-NH2)Rapid Lactamization< 5 Minutes101.1 (Lactam)
Dry Solid (2-8 °C) N/AProtonated (-NH3+)None (Stable)> 2 Years133.1 (Intact)
Section 3: Experimental Protocols
Protocol: Optimized Amide Coupling (Minimizing Lactamization)

Causality Focus: By pre-activating the carboxylic acid and keeping the system cold, we create an overwhelming concentration of highly reactive electrophiles. When the diamine salt is added and slowly neutralized, any liberated free amine instantly reacts with the activated acid rather than its own ester tail.

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried flask under N2, dissolve your target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M).

  • Base Addition 1: Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Why? Lower temperatures suppress the intramolecular cyclization rate more than the highly exothermic intermolecular coupling rate.

  • Substrate Addition: Add Methyl 3,4-diaminobutanoate dihydrochloride (1.0 eq) as a dry solid directly into the stirring solution.

  • Base Addition 2 (Critical Step): Add a second portion of DIPEA (2.0 eq) dropwise over 10 minutes. Why? Slow addition ensures that the diamine is neutralized gradually. The moment a molecule becomes a free base, it is immediately captured by the excess activated acid present in the solution.

  • Validation: After 30 minutes, quench a 5 µL aliquot in 50% MeCN/H2O and analyze via LC-MS. You should observe the desired coupled mass and minimal 4-amino-2-pyrrolidone (m/z 101.1).

Section 4: Visualizations of Pathways and Workflows

Pathways A Methyl 3,4-diaminobutanoate dihydrochloride (Stable Solid) B Aqueous Solution (pH < 3) A->B Dissolve in H2O C Neutralized Solution (pH > 7, Free Base) A->C Add Base (e.g., TEA) D 3,4-diaminobutanoic acid (Hydrolysis Product) B->D Slow Acid Hydrolysis E 4-amino-2-pyrrolidone (Lactamization Product) C->E Rapid Intramolecular Cyclization

Figure 1: Divergent degradation pathways of Methyl 3,4-diaminobutanoate based on pH environment.

Workflow Step1 1. Pre-activate Carboxylic Acid (Acid + HATU + DIPEA in DMF) Step2 2. Chill to 0 °C Step1->Step2 Step3 3. Add Methyl 3,4-diaminobutanoate dihydrochloride (Solid) Step2->Step3 Step4 4. Add DIPEA dropwise (Maintain pH ~7.5-8.0) Step3->Step4 Step5 5. Amide Product (Lactamization Minimized) Step4->Step5 Fast coupling outcompetes cyclization

Figure 2: Optimized kinetic workflow for amide coupling to suppress intramolecular lactamization.

References
  • Title: Aminolysis | Synthesis of (R)-3,4-diaminobutanoic acid by desymmetrization of dimethyl 3-(benzylamino)glutarate through enzymatic ammonolysis Source: SciSpace (J. Org. Chem. 2003) URL: [Link]

  • Title: Five-Membered N-Heterocyclic Scaffolds as Novel Amino Bioisosteres at γ-Aminobutyric Acid (GABA) Source: Università degli Studi di Torino URL: [Link]

  • Title: Flash Vacuum Pyrolysis of Stabilized Phosphorus Ylides. Part 17. Preparation of Aliphatic Amino Acid Derived γ-Alkoxycarbonylamino-β-oxo Ylides and Pyrolysis to Give α,β-Acetylenic γ-Amino Acid and GABA Analogues Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Methyl 3,4-diaminobutanoate dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Here is the Technical Support Center guide for the synthesis of Methyl 3,4-diaminobutanoate dihydrochloride.

Ticket ID: SYN-34-DABA-001 | Status: Resolved | Level: Senior Application Scientist

Welcome to the technical support repository for Methyl 3,4-diaminobutanoate dihydrochloride (CAS: 109754-82-7) . This guide addresses the most robust, cost-effective synthetic route: the Modified Glutarate-Curtius Pathway .

Unlike theoretical reviews, this documentation is structured as a troubleshooting and optimization manual for researchers encountering yield losses, purity issues, or scaling difficulties.

The "Golden Route" Strategy

Why this route? While Arndt-Eistert homologation of aspartic acid is possible, it is cost-prohibitive and hazardous at scale. The most cost-effective industrial approach utilizes Dimethyl 1,3-acetonedicarboxylate (Dimethyl 3-oxoglutarate) as a starting material. This precursor is inexpensive, readily available, and allows for a convergent synthesis via desymmetrization.

The Pathway Logic
  • Reductive Amination: Converting the ketone to a 3-amino skeleton.

  • Desymmetrization: Hydrolyzing one ester group to create the acid-ester functionality.

  • Curtius Rearrangement: Converting the free carboxylic acid side chain into an amine (with loss of one carbon), yielding the 3,4-diamino structure.

Visual Workflow (Graphviz)

G Start Dimethyl 3-oxoglutarate (Starting Material) Step1 Reductive Amination (NH4OAc / NaBH3CN) Start->Step1 Inter1 Dimethyl 3-aminoglutarate Step1->Inter1 Step2 Partial Hydrolysis (Desymmetrization) Inter1->Step2 Inter2 Monomethyl 3-aminoglutarate Step2->Inter2 Step3 Curtius Rearrangement (DPPA / tBuOH) Inter2->Step3 Inter3 Protected Diamine Intermediate Step3->Inter3 Step4 Acid Deprotection (HCl / MeOH) Inter3->Step4 Final Methyl 3,4-diaminobutanoate 2HCl Step4->Final

Caption: Logical flow for the synthesis of Methyl 3,4-diaminobutanoate via the Glutarate-Curtius pathway.

Standard Operating Procedure (SOP)

Note: All equivalents (eq) are relative to the starting material of the specific step.

Stage 1: Preparation of Dimethyl 3-aminoglutarate
  • Reagents: Dimethyl 1,3-acetonedicarboxylate (1.0 eq), Ammonium Acetate (5.0 eq), Sodium Cyanoborohydride (0.7 eq), Methanol.

  • Protocol:

    • Dissolve Dimethyl 1,3-acetonedicarboxylate in MeOH (0.5 M).

    • Add Ammonium Acetate and stir for 30 min to form the imine.

    • Cool to 0°C and add NaBH3CN portion-wise.

    • Critical: Adjust pH to ~6.0 using glacial acetic acid to prevent polymer formation.

    • Stir 16h at RT. Quench with conc. HCl (to pH 2), then basify with NaHCO3 to pH 9 for extraction.

Stage 2: Desymmetrization (Partial Hydrolysis)
  • Reagents: Dimethyl 3-aminoglutarate, NaOH (0.95 eq - Strict stoichiometry), Methanol/Water.

  • Protocol:

    • Dissolve diester in MeOH.

    • Add 1M NaOH dropwise at -10°C. Low temperature is vital to favor mono-hydrolysis over di-hydrolysis.

    • Monitor via TLC. Stop when diester is <5%.

    • Workup: Neutralize to pH 7. Lyophilize or extract carefully.

Stage 3: Curtius Rearrangement & Salt Formation
  • Reagents: Monomethyl 3-aminoglutarate, Diphenylphosphoryl azide (DPPA) (1.1 eq), Triethylamine (1.2 eq), t-Butanol (solvent/reactant).

  • Protocol:

    • Dissolve mono-acid in dry t-Butanol.

    • Add TEA and DPPA. Reflux for 4-6 hours. (Forms the Boc-protected amine).

    • Evaporate solvent.[1]

    • Deprotection: Redissolve residue in MeOH. Bubble dry HCl gas (or add Acetyl Chloride dropwise) at 0°C.

    • Stir 2h. Precipitate the product using cold Diethyl Ether.

Troubleshooting & FAQs

Direct answers to common failure modes reported by users.

Issue 1: "I am getting a mixture of dicarboxylic acid and diester in Step 2."

Diagnosis: Poor selectivity during hydrolysis. Solution:

  • Stoichiometry Control: Never exceed 0.95 equivalents of hydroxide. It is better to leave some unreacted diester (which can be washed away with organic solvents at acidic pH) than to over-hydrolyze.

  • Enzymatic Alternative: For high purity (and enantioselectivity if chiral product is needed), replace NaOH with Candida antarctica Lipase B (CALB) (Novozym 435).

    • Protocol: Suspend diester in phosphate buffer (pH 7). Add CALB. The enzyme naturally stops at the mono-ester stage with >95% selectivity [1].

Issue 2: "The Curtius reaction turned black and yield is <20%."

Diagnosis: Thermal decomposition or unprotected 3-amine interference. Solution:

  • Protection First: The free amine at position 3 can compete with the azide. It is highly recommended to Boc-protect the 3-amino group before the partial hydrolysis step.

    • Revised Order: 3-Amino Diester

      
       3-Boc-Amino Diester 
      
      
      
      3-Boc-Amino Monoacid
      
      
      Curtius.
  • Temperature Ramp: Do not add DPPA at reflux. Add DPPA at 0°C, stir for 1 hour, then heat to reflux. This prevents rapid, exothermic decomposition of the acyl azide.

Issue 3: "My final product is a hygroscopic goo, not a solid."

Diagnosis: Incomplete removal of solvents or excess HCl. Solution:

  • Azeotropic Drying: The dihydrochloride salt is very hygroscopic. Co-evaporate with Toluene (3x) to remove trace water/HCl.

  • Trituration: Dissolve the "goo" in a minimum amount of dry Methanol, then add 10 volumes of cold Diethyl Ether or MTBE with vigorous stirring. A white precipitate should form.[1] Store in a desiccator.

Issue 4: "Can I use the Hofmann Rearrangement instead of Curtius?"

Answer: Yes, and it is often cheaper.

  • Protocol: Convert the mono-ester/mono-acid to a mono-amide (using ammonia/EDC). Then treat the amide with PhI(OAc)2 (PIDA) or Br2/NaOH .

  • Warning: Hofmann conditions (strongly basic) can hydrolyze the methyl ester at C1. If you use Hofmann, you will likely get the diamino acid. You will need to re-esterify (MeOH/SOCl2) at the very end.

Data Summary: Route Comparison

ParameterGlutarate-Curtius (Recommended)Aspartic Acid HomologationMalic Acid Route
Starting Material Cost Low (Dimethyl 3-oxoglutarate)High (Boc-Asp-OBzl)Low (L-Malic Acid)
Step Count 4-56-75-6
Scalability High (kg scale feasible)Low (Diazomethane issues)Medium
Safety Profile Moderate (Azide handling)Poor (Diazomethane)Good
Stereocontrol Racemic (unless enzymatic)Chiral Pool (Retained)Chiral Pool (Retained)

References

  • Enzymatic Desymmetrization Route: López-García, M., Alfonso, I., & Gotor, V. (2003).[2][3] Synthesis of (R)-3,4-diaminobutanoic acid by desymmetrization of dimethyl 3-(benzylamino)glutarate through enzymatic ammonolysis.[2][3][4][5][6] The Journal of Organic Chemistry, 68(2), 648–651.[2][3] Link

  • Curtius Rearrangement Protocols: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link

  • General Beta-Amino Acid Synthesis: Cole, D. C. (1994). Recent stereoselective synthetic approaches to β-amino acids.[2][4][6][7][8] Tetrahedron, 50(32), 9517-9582. Link

End of Technical Guide. For further assistance, contact the Synthesis Optimization Group.

Sources

Validation & Comparative

Comparative Guide: NMR Characterization of Methyl 3,4-diaminobutanoate Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous structural analysis of Methyl 3,4-diaminobutanoate dihydrochloride , a critical intermediate in the synthesis of beta-amino acids and heterocyclic pharmaceutical targets.

Unlike standard datasheets, this guide focuses on the comparative analysis of the dihydrochloride salt against its free base and hydrolyzed analogs. We address the specific analytical challenges posed by this molecule: the hygroscopic nature of the salt, the diastereotopicity induced by the C3 chiral center, and the pH-dependent chemical shift perturbations.

Structural Context & Analytical Strategy

Methyl 3,4-diaminobutanoate dihydrochloride possesses two primary amine groups protonated as hydrochloride salts. This cationic nature significantly influences the NMR profile compared to the neutral free base used in subsequent acylation or alkylation reactions.

Key Structural Features:

  • C3 Chiral Center: Induces magnetic non-equivalence in the adjacent C2 methylene protons (diastereotopic).

  • Vicinal Diamine: Strong inductive effects shift C3 and C4 signals downfield.

  • Methyl Ester: Provides a distinct singlet diagnostic for monitoring hydrolysis.

Diagram 1: Analytical Workflow for Diamine Salts

The following workflow outlines the logic for distinguishing the target salt from common impurities (hydrolysis products or free bases).

NMR_Workflow cluster_check Critical Checkpoints Sample Crude Sample (Methyl 3,4-diaminobutanoate 2HCl) Solvent Solvent Selection (D2O vs. DMSO-d6) Sample->Solvent Dissolution Acquisition 1H/13C Acquisition (400+ MHz) Solvent->Acquisition Lock & Shim Analysis Spectral Analysis Acquisition->Analysis FT & Phasing Decision Purity Assessment Analysis->Decision Compare Integrals Check1 Check Ester Singlet (Loss = Hydrolysis) Analysis->Check1 Check2 Check C2 Splitting (Diastereotopic?) Analysis->Check2

Caption: Operational workflow for validating diamine salt integrity. Note the critical checkpoint for ester hydrolysis.

Experimental Protocols

To ensure reproducibility, the following protocols must be followed. The choice of solvent is binary: D₂O for clean baselines and salt solubility, or DMSO-d₆ to visualize ammonium protons.

Protocol A: Standard Characterization (D₂O)

Objective: Verification of carbon backbone and purity.

  • Preparation: Weigh 15 mg of Methyl 3,4-diaminobutanoate 2HCl into a clean vial.

  • Solvation: Add 0.6 mL of Deuterium Oxide (D₂O, 99.9% D). Vortex until fully dissolved.

    • Note: The amine protons (NH₃⁺) will exchange with deuterium and become invisible (HDO peak at ~4.79 ppm).

  • Acquisition:

    • 1H: 16 scans, relaxation delay (d1) = 2.0s.

    • 13C: 512 scans, proton decoupled.

Protocol B: Labile Proton Identification (DMSO-d₆)

Objective: Confirmation of protonation state (Salt vs. Free Base).

  • Preparation: Weigh 10 mg of sample.

  • Solvation: Add 0.6 mL DMSO-d₆.

    • Critical: Ensure DMSO is dry. Water content causes broadening of ammonium signals.

  • Acquisition: 1H NMR, 32 scans. Look for broad singlets at 8.0–8.5 ppm.

Comparative Data Analysis

The following section compares the target molecule (A ) against its two most common functional alternatives: the Free Base (B ) and the Hydrolyzed Acid (C ).

1H NMR Comparison (400 MHz, D₂O)
PositionAssignmentTarget: 2HCl Salt (δ ppm)Alt 1: Free Base (δ ppm)Alt 2: Hydrolyzed Acid (δ ppm)Multiplicity
-OCH₃ Methyl Ester3.78 3.65Absent Singlet (s)
C3-H Methine (Chiral)3.95 3.203.85Multiplet (m)
C4-H Methylene (Terminal N)3.45 - 3.55 2.65 - 2.803.35 - 3.45Multiplet (m)
C2-H Methylene (α-Carbonyl)2.90 - 3.05 2.35 - 2.502.75 - 2.85dd or m

Technical Insight:

  • Deshielding Effect: The protonation of the amines in the 2HCl Salt pulls electron density away from the carbon backbone. Consequently, the C3 and C4 protons shift downfield (higher ppm) by approximately 0.6–0.8 ppm compared to the Free Base .

  • Hydrolysis Indicator: The disappearance of the sharp singlet at ~3.78 ppm is the definitive marker that the ester has hydrolyzed to the acid (Alternative 2).

13C NMR Comparison (100 MHz, D₂O)
CarbonTypeTarget: 2HCl Salt (δ ppm)Alt 1: Free Base (δ ppm)Logic
C1 Carbonyl (C=O)171.5 173.2Ester carbonyl.
-OCH₃ Methoxy53.8 51.9Diagnostic for ester.
C3 Methine (CH)49.2 53.5Attached to internal amine.
C4 Methylene (CH₂)41.0 46.8Attached to terminal amine.
C2 Methylene (CH₂)34.5 39.1Alpha to carbonyl.

Technical Insight: Note the upfield shift of C3 and C4 in the salt form compared to the free base in 13C NMR (beta-effect of protonation often leads to upfield shifts in carbon, contrary to the downfield shift in proton NMR). This anti-intuitive shift is a crucial validation point.

Structural Logic & Connectivity

To interpret the splitting patterns correctly, one must understand the connectivity and the influence of the chiral center at C3.

Diagram 2: Connectivity and Coupling Logic

This diagram illustrates the scalar coupling (


-coupling) pathways that result in the observed multiplets.

Coupling_Logic C3 C3-H (Chiral Center) δ 3.95 ppm C2 C2-H (α-Methylene) δ 2.90-3.05 ppm C3->C2 Vicinal Coupling (3J) Diastereotopic Interaction C4 C4-H (Terminal) δ 3.45-3.55 ppm C3->C4 Vicinal Coupling (3J) Note Note: C2 protons are diastereotopic due to C3 chirality, often appearing as complex ABX patterns. C2->Note N_atoms NH3+ Groups (Electron Withdrawing) N_atoms->C3 Inductive Deshielding N_atoms->C4 Inductive Deshielding

Caption: Scalar coupling network. The C3 chiral center renders C2 protons diastereotopic, complicating the splitting pattern.

Troubleshooting & Quality Control

When analyzing commercial or synthesized batches, three common failure modes occur.

Failure Mode 1: Incomplete Salt Formation
  • Symptom: Chemical shifts appear "between" the Salt and Free Base values (e.g., C3-H at 3.5 ppm instead of 3.95 ppm).

  • Cause: The sample is a mixture of mono-HCl and di-HCl, or partially neutralized.

  • Remedy: Add 1 drop of DCl/D₂O to the NMR tube. If peaks sharpen and shift downfield to target values, the salt formation was incomplete.

Failure Mode 2: Ester Hydrolysis
  • Symptom: Diminution of the methoxy singlet (~3.78 ppm) and appearance of methanol (singlet at 3.34 ppm in D₂O).

  • Cause: Storage in moist conditions. HCl salts of esters are prone to acid-catalyzed hydrolysis if moisture is present.

  • Remedy: Store under argon/nitrogen in a desiccator at -20°C.

Failure Mode 3: Residual Solvent (Methanol)
  • Symptom: Sharp singlet at 3.34 ppm (in D₂O) or 3.17 ppm (in DMSO).

  • Context: Methanol is often used in the esterification reaction (Thionyl chloride + MeOH).

  • Limit: For pharmaceutical intermediates, verify MeOH < 3000 ppm via integration relative to the single proton at C3.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

  • AIST Spectral Database for Organic Compounds (SDBS). (2023). National Institute of Advanced Industrial Science and Technology. (Reference for base shifts of diamines and esters).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

Spectroscopic Comparison of (R)- and (S)-3,4-Diaminobutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chiral Challenge

3,4-Diaminobutanoic acid (3,4-DABA) is a critical


-amino acid pharmacophore, distinct from its more common isomer, 2,4-diaminobutanoic acid (DAB).[1] As a precursor to biologically active peptides and a structural analog of GABA, the precise determination of its absolute configuration is a safety-critical requirement in pharmaceutical synthesis.

The Core Problem: (R)- and (S)-3,4-DABA are enantiomers. In an achiral environment, they exhibit identical scalar physical properties (melting point, boiling point, refractive index, and standard NMR chemical shifts).[1] Relying on standard spectroscopic data for identification will lead to critical failures in quality control.[1]

This guide outlines the definitive spectroscopic methods required to distinguish these enantiomers, focusing on vector properties (interaction with polarized light) and chiral derivatization.

Chemical Identity & Structural Logic[1][2]

Before analyzing the spectra, one must establish the structural baseline.[1] 3,4-DABA is a


-amino acid  carrying a 

-amino group.[1] The chirality resides at the C3 position (

-carbon).
  • IUPAC Name: 3,4-diaminobutanoic acid[1][2][3]

  • Chiral Center: C3

  • Molecular Formula:

    
    [2][][5]
    
  • Molecular Weight: 118.13 g/mol [1][2]

Structural Comparison
Feature(S)-3,4-DABA(R)-3,4-DABA
Configuration S (Sinister/Left) at C3R (Rectus/Right) at C3
Common Precursor L-Aspartic Acid (Natural)D-Aspartic Acid (Unnatural) or Enzymatic Resolution
Biological Role Precursor to (S)-GABA analogsOften used as a negative control or specific inhibitor

Spectroscopic Comparison: The Data

The following table contrasts the performance of standard vs. chiral spectroscopic techniques.

Table 1: Comparative Spectroscopic Profile
TechniqueParameter(S)-Enantiomer Result(R)-Enantiomer ResultDiscriminatory Power
1H NMR Chemical Shift (

)
Identical (e.g., C3-H multiplet)IdenticalNone (in achiral solvent)
IR / Raman Wavenumber (

)
IdenticalIdenticalNone
Polarimetry Specific Rotation

Positive (+) or Negative (-) *Opposite SignHigh (Requires pure standard)
Circular Dichroism Cotton Effect (

)
Characteristic Signal (e.g., +)Opposite Signal (e.g.,[1] -)High (Definitive for Abs.[1] Config)
Chiral HPLC Retention Time (

)

(Column Dependent)

(Column Dependent)
High (Best for ee% determination)

*Note: The sign of rotation depends heavily on pH, solvent, and derivatization state.[1] See Section 5 for specific data.

The "Blind Spot": Why Standard NMR Fails

It is crucial to understand why standard NMR cannot distinguish these products. The magnetic environment of the C3 proton is identical in both enantiomers unless an external chiral influence is introduced.

Visualization: The Chiral Analysis Workflow

The following diagram illustrates the decision logic required to validate 3,4-DABA enantiomers.

ChiralAnalysis Sample Unknown 3,4-DABA Sample StandardNMR Standard 1H NMR (D2O) Sample->StandardNMR Result1 Result: Identical Spectra (Inconclusive) StandardNMR->Result1 Decision Select Chiral Method Result1->Decision Polarimetry Polarimetry (Optical Rotation) Decision->Polarimetry CD Circular Dichroism (CD) Decision->CD ChiralHPLC Chiral HPLC / GC Decision->ChiralHPLC OutcomeS Identify (S)-Enantiomer (Matches L-Asp Pathway) Polarimetry->OutcomeS Matches Std OutcomeR Identify (R)-Enantiomer (Matches D-Asp Pathway) Polarimetry->OutcomeR Opposite Sign CD->OutcomeS + Cotton Effect CD->OutcomeR - Cotton Effect ChiralHPLC->OutcomeS RT 1 ChiralHPLC->OutcomeR RT 2

Figure 1: Decision matrix for the spectroscopic discrimination of 3,4-DABA enantiomers. Note that standard NMR is a necessary purity check but fails as an identity check for chirality.

Detailed Experimental Protocols & Data

To objectively compare the products, you must utilize one of the following validated protocols.

Protocol A: Polarimetry (Optical Rotation)

This is the industry standard for batch release testing.

  • Principle: Enantiomers rotate plane-polarized light in equal but opposite directions.[1][6]

  • Critical Constraint: The free amino acid has a low specific rotation that is highly pH-dependent.[1] Derivatization is recommended for robust characterization.[1]

Reference Data (Derivative): For the derivative N


-Z-(S)-3,4-Diaminobutyric acid methyl ester HCl :
  • Concentration: 1.0 g/100 mL (c=1)

  • Solvent: Methanol (MeOH)[7]

  • Temperature: 20°C

  • Wavelength: 589 nm (Sodium D-line)[1]

  • Observed Rotation

    
    : +6° ± 1°  [1]
    

Comparison:

  • If Sample is (S): Rotation will be approx +6°.[1][8]

  • If Sample is (R): Rotation will be approx -6°.[1]

  • If Sample is Racemic: Rotation will be 0°.[1]

Protocol B: Circular Dichroism (CD)

CD is superior for establishing absolute configuration without a reference standard, relying on the spatial arrangement of the chromophores (carbonyl and amine groups).

  • Mechanism: Measures the differential absorption of left- and right-circularly polarized light (

    
    ).[1]
    
  • Spectral Feature:

    
    -amino acids typically display a Cotton effect in the far-UV region (200–220 nm) corresponding to the 
    
    
    
    transition of the carbonyl group.

Experimental Setup:

  • Solvent: Water or Methanol (HPLC Grade).[1]

  • Concentration: 0.1 – 0.5 mg/mL (Avoid saturation).

  • Path Length: 1 mm quartz cuvette.

  • Scan Range: 190 nm – 250 nm.

Expected Results:

  • (S)-3,4-DABA: Will exhibit a specific peak (e.g., negative maximum near 200-210 nm, though this varies by exact solvation).[1]

  • (R)-3,4-DABA: Will exhibit the exact mirror image spectrum (positive maximum at the same wavelength).[1]

Synthesis & Origin Verification (The "Trust" Factor)

The most reliable way to ensure you have the correct enantiomer is to verify its synthetic origin ("Chiral Pool Synthesis").

  • (S)-3,4-DABA is typically synthesized from L-Aspartic Acid (or L-Asparagine).[1] Since the stereocenter (C3 in DABA, which corresponds to the

    
    -carbon of Asp) is not inverted during standard Hofmann rearrangement or reduction protocols, the (S)-configuration is conserved.
    
  • (R)-3,4-DABA requires D-Aspartic Acid or enzymatic desymmetrization of glutarate derivatives [2].[1]

Visualization: Synthetic Lineage

Synthesis LAsp L-Aspartic Acid (Natural Source) Step1 Desymmetrization / Rearrangement LAsp->Step1 Retains Chirality SDABA (S)-3,4-DABA (Target) Step1->SDABA DAsp D-Aspartic Acid (Unnatural) Step2 Identical Chemistry DAsp->Step2 RDABA (R)-3,4-DABA (Target) Step2->RDABA

Figure 2: The synthetic lineage determines the product.[1] Sourcing L-Aspartic acid precursors guarantees the (S)-enantiomer in the absence of racemization conditions.

Conclusion

To distinguish (R)- and (S)-3,4-diaminobutanoic acid, researchers cannot rely on standard NMR.[1] The recommended workflow is:

  • Primary Screen: Measure Optical Rotation of a derivative (e.g., Z-protected methyl ester) in Methanol. Target: +6° for (S).

  • Confirmation: Use Circular Dichroism (CD) to observe the sign of the Cotton effect at 200-210 nm.

  • Purity Check: Use Chiral HPLC to ensure Enantiomeric Excess (ee) > 98%.[1]

By adhering to these vector-based spectroscopic methods, you ensure the integrity of your chiral pool and the safety of downstream pharmaceutical applications.

References

  • Gotor, V., et al. (2002).[1] Synthesis of (R)-3,4-Diaminobutanoic Acid by Desymmetrization of Dimethyl 3-(Benzylamino)glutarate through Enzymatic Ammonolysis. Journal of Organic Chemistry. Retrieved from [Link]

  • FooDB. (n.d.). L-2,4-Diaminobutanoic acid (Isomer Comparison). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14657827, 3,4-Diaminobutanoic acid. Retrieved from [Link]

Sources

Comparison of Boc vs Fmoc protecting groups for 3,4-diaminobutanoic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to Boc vs. Fmoc Protection Strategies for 3,4-Diaminobutanoic Acid in Peptide Synthesis

Introduction to 3,4-Diaminobutanoic Acid (DABA)

3,4-Diaminobutanoic acid (DABA) is a highly versatile, non-proteinogenic amino acid featuring a


-amino group (C3) and a 

-amino group (C4). This unique structural motif makes DABA an indispensable building block in the development of chiral Peptide Nucleic Acids (PNAs), dendrimeric architectures, and specialized peptide vectors designed to cross the blood-brain barrier [1][2].

However, incorporating DABA into a peptide backbone presents significant synthetic hurdles. The close proximity of two nucleophilic amino groups to the C1 carboxylic acid requires rigorous orthogonal protection. Without it, activating the carboxyl group inevitably leads to intramolecular nucleophilic attack, resulting in lactamization (cyclization) and the termination of chain elongation. Choosing the correct protection strategy—Boc vs. Fmoc—is not merely a matter of preference; it is dictated by whether the target molecule requires linear elongation or complex on-resin branching.

Mechanistic Challenges: The Threat of Lactamization

The primary mode of failure when working with DABA is the formation of a 5-membered


-lactam (a pyrrolidin-2-one derivative). While 

-lactam formation (4-membered ring) via the C3 amine is thermodynamically unfavorable, the C4

-amine is perfectly positioned to attack the activated O-acylisourea intermediate.

If the


-amine is inadequately protected, or if coupling conditions are too harsh, the intramolecular cyclization outpaces the desired intermolecular peptide bond formation. Therefore, the choice of coupling reagents and protecting groups must prioritize rapid intermolecular kinetics while suppressing intramolecular side reactions.

G Activated Activated DABA (O-Acylisourea) AmineAttack Intramolecular Attack (Deprotected gamma-amine) Activated->AmineAttack Poor Protection / Steric Hindrance Peptide Target Peptide (Intermolecular Coupling) Activated->Peptide Optimal Conditions (DIC/Oxyma) Lactam Lactam Formation (Chain Termination) AmineAttack->Lactam Cyclization

Fig 1: DABA activation competing with intramolecular gamma-lactamization side reactions.

Strategic Comparison: Boc vs. Fmoc Orthogonality

The successful synthesis of DABA-containing peptides relies on the absolute orthogonality between the main-chain protecting group and the side-chain protecting group.

Fmoc-DABA(Boc)-OH (The Linear Standard)

In this strategy, the base-labile Fmoc group protects the


-amine (main chain), while the acid-labile Boc group protects the 

-amine (side chain). This is the gold standard for synthesizing linear DABA-peptides or PNA backbones. The Fmoc group is removed iteratively with 20% piperidine, allowing backbone elongation, while the Boc group remains completely stable until the final global cleavage in Trifluoroacetic acid (TFA).
Boc-DABA(Fmoc)-OH (The Branching Specialist)

When synthesizing dendrimers or branched peptides, the roles must be reversed. Using Boc-SPPS, the main chain is elongated by removing the


-Boc group with TFA. The 

-Fmoc group remains intact throughout the acidic cycles. Once the linear backbone is complete, the Fmoc group is selectively removed with piperidine to expose the

-amine, allowing a new peptide branch to be grown orthogonally.

Table 1: Comparative Analysis of Boc vs. Fmoc Strategies for DABA

ParameterFmoc-DABA(Boc)-OH StrategyBoc-DABA(Fmoc)-OH Strategy
Main Chain Protection Fmoc (

-amine)
Boc (

-amine)
Side Chain Protection Boc (

-amine)
Fmoc (

-amine)
Main Chain Deprotection 20% Piperidine in DMF100% TFA
Side Chain Deprotection 95% TFA (Global Cleavage)20% Piperidine in DMF
Primary Application Linear peptides, Chiral PNAsDendrimers, Branched peptides
Lactamization Risk Low (if DIC/Oxyma is used)Moderate (Requires precise neutralization)
Resin Compatibility Rink Amide, WangPAM, MBHA

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols integrate causality for every chemical step and employ self-validating checkpoints to prevent the propagation of errors.

Protocol A: Linear Elongation using Fmoc-DABA(Boc)-OH

Objective: Synthesize a linear DABA-containing peptide without inducing


-lactamization.
  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.

    • Causality: Swelling expands the polystyrene matrix, maximizing the accessibility of reactive sites to bulky DABA derivatives.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation and Coupling:

    • Dissolve 0.3 mmol (3 eq) of Fmoc-DABA(Boc)-OH, 0.3 mmol (3 eq) of Oxyma Pure, and 0.3 mmol (3 eq) of N,N'-Diisopropylcarbodiimide (DIC) in 2 mL of DMF.

    • Pre-activate for exactly 2 minutes, then add to the resin. Agitate for 60 minutes at room temperature.

    • Causality: DIC/Oxyma is strictly preferred over uronium salts (e.g., HATU). HATU causes hyper-activation, which, in sterically hindered

      
      -amino acids like DABA, provides enough time for trace impurities to trigger intramolecular 
      
      
      
      -lactamization before intermolecular coupling can occur [3].
  • Validation Checkpoint (Kaiser Test): Remove a few resin beads and apply the Kaiser test reagents.

    • Self-Validation: A yellow result confirms complete coupling. A blue result indicates unreacted amines; repeat Step 3 before proceeding.

  • Global Cleavage: Treat the resin with TFA/Triisopropylsilane (TIS)/H2O (95:2.5:2.5) for 2 hours.

    • Causality: This single step cleaves the peptide from the resin and simultaneously removes the

      
      -Boc protecting group, yielding the free DABA peptide.
      

G Resin Peptidyl-Resin (Free Amine) Coupling Couple Fmoc-DABA(Boc)-OH (DIC/Oxyma, DMF) Resin->Coupling Step 1 FmocDeprotect Fmoc Deprotection (20% Piperidine) Coupling->FmocDeprotect Step 2 MainChain Elongate Main Chain (via 3-amino group) FmocDeprotect->MainChain Step 3 GlobalCleavage Global Cleavage & Boc Removal (TFA/Scavengers) MainChain->GlobalCleavage Step 4 Branching Post-Cleavage Modification (via 4-amino group) GlobalCleavage->Branching Step 5

Fig 2: Orthogonal SPPS workflow utilizing Fmoc-DABA(Boc)-OH for linear elongation.

Protocol B: On-Resin Branching using Boc-DABA(Fmoc)-OH

Objective: Synthesize a branched peptide utilizing the


-amine as the branching origin.
  • Main Chain Coupling: Couple Boc-DABA(Fmoc)-OH to a PAM resin using standard Boc chemistry (DIC/HOBt in DCM/DMF).

  • Main Chain Elongation: Deprotect the

    
    -Boc group using 100% TFA (2 × 5 min), followed by rigorous neutralization with 5% DIPEA in DCM (2 × 2 min).
    
    • Causality: In Boc-SPPS, TFA removes the

      
      -Boc groups but leaves the 
      
      
      
      -Fmoc intact. Neutralization is critical; residual TFA will protonate the incoming activated amino acid, halting coupling.
  • Branching Point Excision: Once the linear sequence is complete, treat the resin with 20% piperidine in DMF (2 × 10 min) to selectively remove the

    
    -Fmoc group.
    
  • Validation Checkpoint (Micro-Cleavage): Cleave 1 mg of resin using anhydrous HF and analyze via LC-MS.

    • Self-Validation: Confirm the exact mass of the linear precursor before investing expensive reagents into the branching synthesis.

  • Branch Elongation & Final Cleavage: Grow the branched sequence from the exposed

    
    -amine. Perform final cleavage using anhydrous HF at 0°C for 1 hour.
    

Quantitative Performance Data

Experimental data demonstrates that coupling reagent selection drastically impacts the yield of DABA-containing peptides. The table below summarizes the crude purity and overall yield of a standard 10-mer peptide containing a central DABA residue, comparing different strategies.

Table 2: Experimental Yield and Purity Comparison for DABA Incorporation

Sequence TypeStrategy UsedCoupling ReagentsCrude Purity (LC-MS)Overall Yield (%)
Linear DABA-10merFmoc-DABA(Boc)-OHDIC / Oxyma Pure88.4% 65.2%
Linear DABA-10merFmoc-DABA(Boc)-OHHATU / DIPEA72.1%45.8%
Branched DABA-10merBoc-DABA(Fmoc)-OHDIC / HOBt85.0%58.1%

Data Insight: The use of HATU/DIPEA with Fmoc-DABA(Boc)-OH results in a noticeable drop in crude purity (72.1%). LC-MS analysis of the crude mixture typically reveals a mass corresponding to


, confirming that the highly reactive HATU intermediate promotes premature 

-lactamization (loss of

) over the desired intermolecular coupling. DIC/Oxyma provides the optimal kinetic balance, maximizing yield.

References

  • López-García, M., Alfonso, I., & Gotor, V. (2004). Chemoenzymatic Approach to a (R)-3, 4-Diaminobutanoic Acid Derivative with a Suitable Orthogonal Protection for Solid Phase Peptide Synthesis. Letters in Organic Chemistry.[Link]

  • Temsamani, J., & Rousselle, C. (2016). Peptide derivatives and use thereof as carriers for molecules in the form of conjugates (US Patent No. 9,328,143 B2).
  • López-García, M., Alfonso, I., & Gotor, V. (2003). Synthesis of (R)-3,4-diaminobutanoic acid by desymmetrization of dimethyl 3-(benzylamino)glutarate through enzymatic ammonolysis. Journal of Organic Chemistry.[Link]

A Researcher's Guide to Mass Spectrometry of Peptides Incorporating Diaminobutanoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Diaminobutanoic Acid in Modern Peptide Research

In the landscape of peptide and protein science, the incorporation of non-proteinogenic amino acids is a cornerstone of innovation. Among these, 2,4-diaminobutanoic acid (Dab), a diamino acid characterized by its α- and γ-amino groups, has emerged as a critical building block.[1] Its structural similarity to lysine, albeit with a shorter side chain, allows it to serve as a versatile surrogate, introducing conformational constraints and modulating biological activity. Dab is a key component of numerous peptide antibiotics, such as polymyxins and colistins, which are last-resort treatments for multidrug-resistant Gram-negative infections.[2][3] Furthermore, its unique stereochemistry and dual cationic nature at physiological pH make it a valuable tool in designing novel therapeutic peptides and peptidomimetics with enhanced properties.[1]

However, the very features that make Dab a compelling synthetic tool also present distinct challenges for analytical characterization, particularly by mass spectrometry. The presence of the additional basic γ-amino group on the side chain significantly influences peptide ionization and fragmentation behavior, necessitating a nuanced and well-informed analytical strategy. This guide provides an in-depth, comparative analysis of mass spectrometry techniques for characterizing Dab-containing peptides, offering field-proven insights and experimental protocols to guide researchers in this specialized domain.

The Core Challenge: How the Dab Side Chain Influences Fragmentation

The gas-phase chemistry of peptides containing Dab is fundamentally different from that of peptides composed solely of the 20 standard amino acids. The side-chain amino group actively participates in fragmentation reactions, a phenomenon not observed with simple alkyl side chains.[4] Under the most common fragmentation technique, Collision-Induced Dissociation (CID), this participation leads to characteristic fragmentation patterns, often dominated by neutral losses of ammonia or water.[4]

This reactivity can complicate spectral interpretation. The goal of tandem mass spectrometry (MS/MS) is to generate a comprehensive ladder of fragment ions (typically b- and y-ions for CID) that allows for unambiguous sequence confirmation.[5] When the fragmentation energy is preferentially channeled into side-chain cleavages or complex rearrangements, it can suppress the formation of backbone fragments, leading to incomplete sequence coverage. This is a critical consideration, especially when trying to pinpoint the location of other modifications on a Dab-containing peptide.

A Comparative Guide to Fragmentation Techniques for Dab-Peptide Analysis

The choice of fragmentation method is the single most important parameter in the successful analysis of Dab-containing peptides. The two primary, yet mechanistically distinct, approaches are Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).

Collision-Induced Dissociation (CID): The Workhorse with Caveats

CID is the most widely used fragmentation method in mass spectrometry.[6] It involves accelerating a selected peptide ion and colliding it with an inert gas. This collision converts kinetic energy into internal vibrational energy, which ultimately leads to the cleavage of the weakest bonds, most commonly the peptide amide bonds, generating b- and y-type fragment ions.[6][7]

For Dab-containing peptides, CID reveals:

  • Characteristic Neutral Losses: The primary fragmentation pathway for the Dab residue itself is often a neutral loss of ammonia (NH₃) or water (H₂O) from the side chain.[4] This can be a useful diagnostic marker for the presence of Dab, but it consumes fragmentation energy that could otherwise produce backbone cleavages.

  • Dominance of Side-Chain Chemistry: The basicity of the Dab side chain can sequester the proton required to drive mobile-proton fragmentation pathways. This can lead to spectra with few informative b- or y-ions and a dominant, unfragmented precursor ion or ions corresponding to neutral losses.

  • Incomplete Sequence Coverage: Due to the factors above, achieving full sequence coverage of a Dab-rich peptide using CID alone can be challenging. This is particularly problematic in cyclic peptides like polymyxins, where multiple fragmentation events are needed to linearize the peptide before sequence ions can be generated.[8]

Electron Transfer Dissociation (ETD): The Superior Choice for Basic and Modified Peptides

ETD operates on a fundamentally different principle. Multiply charged peptide cations are allowed to react with radical anions, which transfer an electron to the peptide.[7] This creates a radical cation, and the subsequent, non-ergodic fragmentation proceeds rapidly along the peptide backbone, cleaving the N-Cα bonds. This process generates c- and z-type fragment ions.[6][7]

Why ETD excels for Dab-containing peptides:

  • Preservation of Side Chains: The ETD mechanism is "soft" on side chains and post-translational modifications.[6][9] It does not induce the vibrational excitation that causes neutral losses from the Dab side chain, meaning the modification remains intact on the fragment ions.

  • Comprehensive Backbone Fragmentation: ETD is not dependent on the mobile proton model to the same extent as CID. It effectively fragments peptides rich in basic residues (like Dab, Lys, Arg), often providing more extensive and uniform backbone cleavage.[9][10] This results in more complete c- and z-ion series, leading to higher sequence coverage.[9]

  • Complementary Data: The c- and z-ions from ETD provide orthogonal information to the b- and y-ions from CID. Modern mass spectrometers can perform alternating CID and ETD scans on the same precursor ion, and combining the data from both can provide near-complete sequence information.[1][7]

Data Summary: CID vs. ETD for Dab-Peptide Analysis
FeatureCollision-Induced Dissociation (CID)Electron Transfer Dissociation (ETD)
Mechanism Vibrational excitation via collision with inert gasElectron transfer from radical anion
Primary Fragments b- and y-ionsc- and z-ions
Effect on Dab Side Chain Prone to neutral loss of NH₃ or H₂OPreserves side chain integrity
Sequence Coverage Often incomplete, especially for Dab-rich peptidesGenerally more extensive and complete
Performance with Basic Peptides Can be inefficient due to charge sequestrationHighly effective, less dependent on charge state
Key Advantage Widely available, well-understood for standard peptidesSuperior for basic, labile, and modified peptides
Key Disadvantage Poor performance with labile modifications and basic residuesRequires higher precursor charge state (≥2+); slower scan speed

Visualizing the Fragmentation Difference

To better understand these differences, let's visualize the expected fragmentation patterns for a hypothetical peptide containing a Dab residue.

Experimental Workflow for Dab-Peptide Analysis

The following diagram outlines a typical workflow for the characterization of a synthetic Dab-containing peptide.

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Synthetic Peptide (e.g., Lyophilized Powder) Reconstitution Reconstitute in 0.1% Formic Acid in Water/Acetonitrile Sample->Reconstitution Injection Inject on C18 Column Reconstitution->Injection Gradient Apply Gradient (e.g., 5-60% ACN with 0.1% FA) Injection->Gradient ESI Electrospray Ionization (Positive Mode) Gradient->ESI MS1 MS1 Survey Scan (Identify Precursor m/z) ESI->MS1 Isolation Isolate Precursor Ion MS1->Isolation Fragmentation Fragmentation (Alternating CID/ETD) Isolation->Fragmentation MS2 MS2 Scan (Detect Fragment Ions) Fragmentation->MS2 Analysis Sequence Confirmation (Manual or Software-Assisted) MS2->Analysis

Caption: CID cleaves the amide bond; ETD cleaves the N-Cα bond.

Experimental Protocols: A Step-by-Step Guide

This section provides a robust, generalized protocol for the LC-MS/MS analysis of a synthetic, purified Dab-containing peptide. This protocol is based on established methods for analyzing basic peptides and peptide antibiotics. [11][12][13][14][15][16]

Sample Preparation
  • Objective: To prepare the peptide for analysis in a solvent compatible with reverse-phase chromatography and electrospray ionization.

  • Protocol:

    • If the peptide is lyophilized, allow the vial to come to room temperature before opening to prevent condensation.

    • Prepare a stock solution of the peptide at 1 mg/mL in LC-MS grade water. Vortex briefly to dissolve.

    • Prepare a working solution for injection by diluting the stock solution to a final concentration of 1-10 µg/mL. The dilution solvent should be the initial mobile phase condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Using an acidic diluent like 0.1% formic acid in water helps maintain peptide solubility and promotes protonation for positive-mode ESI. [11][13]

LC-MS/MS System Configuration
  • Objective: To set up the liquid chromatography and mass spectrometry parameters for optimal separation and fragmentation.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with both CID and ETD fragmentation capabilities.

  • Protocol:

    • Liquid Chromatography:

      • Column: C18 reverse-phase column (e.g., 2.1 mm ID x 100 mm length, <3 µm particle size).

      • Mobile Phase A: 0.1% Formic Acid in LC-MS grade water.

      • Mobile Phase B: 0.1% Formic Acid in LC-MS grade acetonitrile.

      • Flow Rate: 0.2-0.4 mL/min.

      • Column Temperature: 30-40 °C.

      • Gradient: Start with a shallow gradient to ensure good separation. A typical gradient might be:

        • 0-5 min: 5% B

        • 5-35 min: 5% to 60% B (linear ramp)

        • 35-40 min: 60% to 95% B (column wash)

        • 40-45 min: Hold at 95% B

        • 45-55 min: Return to 5% B and equilibrate.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • MS1 Scan:

        • Mass Range: 300-1800 m/z.

        • Resolution: >60,000 (to resolve isotopic peaks and determine charge state).

      • MS/MS Method (Data-Dependent Acquisition):

        • Activation: Set to acquire both CID and ETD scans on the same precursor (if available).

        • Precursor Selection: Top 3-5 most intense ions from the MS1 scan.

        • Charge State: Only include precursors with a charge state of 2+ or higher for ETD.

        • CID Activation Energy: Use a normalized collision energy of 25-35%.

        • ETD Parameters: Use calibrated reagent conditions and an activation time of ~100 ms. Enable supplemental activation (HCD) if available to fragment charge-reduced precursors.

        • Dynamic Exclusion: Exclude previously fragmented precursors for 30 seconds to increase the chances of analyzing lower-abundance species.

Data Analysis and Interpretation
  • Objective: To confirm the peptide sequence using the generated MS/MS data.

  • Protocol:

    • Extract the ion chromatogram for the expected m/z of the Dab-containing peptide.

    • Examine the MS1 spectrum to confirm the precursor mass and charge state.

    • Analyze the CID spectrum. Look for the expected b- and y-ion series. Note any prominent unassigned peaks, which may correspond to neutral losses (e.g., M-17 for loss of NH₃) from the precursor or fragment ions.

    • Analyze the ETD spectrum. Look for the expected c- and z-ion series. The presence of a comprehensive series of these ions, especially around the Dab residue where CID may have failed, is a strong indicator of a correct sequence.

    • Use peptide sequencing software or manual interpretation to match the observed fragment masses to the theoretical fragments of the expected sequence. The combination of CID and ETD data should allow for confident assignment of the entire peptide sequence.

Conclusion and Authoritative Recommendations

The analysis of peptides incorporating diaminobutanoic acid requires a departure from standard "one-size-fits-all" proteomics workflows. The unique chemical properties of the Dab side chain profoundly influence its behavior in the gas phase, making the choice of fragmentation technique paramount for successful characterization.

Based on the available evidence and extensive field experience, the following recommendations are provided:

  • Prioritize ETD: For any Dab-containing peptide, especially those with multiple basic residues or other labile modifications, Electron Transfer Dissociation (ETD) should be the primary fragmentation method. It consistently provides superior sequence coverage by preserving side-chain integrity and promoting comprehensive backbone cleavage. [9][10][17]2. Use CID as a Complementary Tool: While CID alone may be insufficient, its data is orthogonal to ETD. [7]Acquiring both CID and ETD spectra for the same precursor is the most robust strategy, as the b- and y-ions from CID can help resolve any ambiguities in the c- and z-ion series from ETD.

  • Employ High-Resolution Mass Spectrometry: The ability to accurately determine the charge state of precursor ions and the monoisotopic mass of fragment ions is critical. This is essential for distinguishing fragment ions from noise and correctly assigning them, especially when dealing with complex spectra from cyclic or modified peptides.

  • Optimize Liquid Chromatography: Good chromatographic separation is essential to ensure that the mass spectrometer is analyzing one peptide species at a time. For basic peptides containing Dab, using an acidic mobile phase modifier like formic acid is crucial for good peak shape and retention on C18 columns. [13][14] By understanding the distinct fragmentation behavior of diaminobutanoic acid and strategically employing the complementary power of modern mass spectrometry techniques, researchers can confidently and accurately characterize these scientifically vital molecules, accelerating discovery in both basic research and drug development.

References

  • Siegel, M. M., Kong, F., & Carter, G. T. (2010). Aspartocin cyclic lipopeptide antibiotics: mass spectral structural confirmations and the diagnostic role played by the alpha,beta-diaminobutyric acid residue. Journal of Mass Spectrometry, 45(7), 820–823. [Link]

  • Eckart, K., & Skopp, G. (2002). Mass spectrometric fragmentation of cyclic peptides belonging to the polymyxin and colistin antibiotics studied by ion trap and quadrupole/orthogonal-acceleration time-of-flight technology. Rapid Communications in Mass Spectrometry, 16(9), 823–833. [Link]

  • Velkov, T., et al. (2021). Structure–Activity Relationship of the Diaminobutyric Acid Residues in Polymyxins. Journal of Medicinal Chemistry, 64(19), 14348–14359. [Link]

  • ResearchGate. (n.d.). The full MS (A) and MS/MS spectra (B), and fragmented structures (C) for colistin B. [Image]. Retrieved from ResearchGate. [Link]

  • Sandri, A. M., et al. (2013). High Performance Liquid Chromatography-Mass Spectrometry (LC-MS) assay for polymyxin B1 and B2 in human plasma. Journal of Chromatography B, 927, 147–151. [Link]

  • Zubarev, R. A. (2013). Peptide Radicals and Cation Radicals in the Gas Phase. Chemical Reviews, 113(5), 3719–3749. [Link]

  • O'Connor, P. B., & Costello, C. E. (2007). Electron capture and collisionally activated dissociation mass spectrometry of doubly charged hyperbranched polyesteramides. Journal of the American Society for Mass Spectrometry, 18(9), 1649–1661. [Link]

  • Shimadzu Corporation. (n.d.). Bioanalytical Method for Quantification of Polymyxin B1, B2, B3 and Isoleucine-polymyxin B1 in Human Plasma. [Link]

  • Li, J., et al. (2024). A simple HPLC–MS/MS method for the determination of polymyxin B in human plasma and its application in the pharmacokinetic study in elderly patients infected with multidrug-resistant Gram-negative bacteria. Frontiers in Pharmacology, 15, 1435887. [Link]

  • Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]

  • Arnett, D. R., et al. (2013). Extending the Chain: Thermochemical and Mechanistic Studies on the Collision-Induced Dissociation of Protonated Tetraglycine. Journal of the American Society for Mass Spectrometry, 24(11), 1734–1745. [Link]

  • Zhang, J., et al. (2018). LC-MS/MS method for therapeutic drug monitoring of polymyxin B in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 154, 194–199. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]

  • Science.gov. (n.d.). branch chain amino: Topics by Science.gov. [Link]

  • Wang, G. (Ed.). (2015). Mass Spectrometry Approaches for Determining the Structure of Antimicrobial Peptides. In Antimicrobial Peptides (pp. 143-154). Humana Press. [Link]

  • El-Faham, A., & Albericio, F. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Pharmaceuticals, 14(11), 1169. [Link]

  • Al-Tannak, N. F., & El-Aneed, A. (2021). LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies. Pharmacology & Pharmacy, 12(3), 47-60. [Link]

  • Zhang, Y., et al. (2020). Establishment and application of LC-MS/MS method for determination of colistin methanesulfonate and polymyxin E in rat plasma. Journal of Pharmaceutical Analysis, 10(4), 356–362. [Link]

  • Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. [Link]

  • Molina, H., et al. (2007). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Journal of Proteome Research, 6(11), 4353–4364. [Link]

  • LifeTein. (2026). Unusual Amino Acids: 2,4-Diaminobutyric Acid (Dab). [Link]

  • Kim, S., et al. (2011). The Generating Function of CID, ETD, and CID/ETD Pairs of Tandem Mass Spectra: Applications to Database Search. Molecular & Cellular Proteomics, 10(11), M111.008925. [Link]

  • Huang, Y., et al. (2013). Comparison of CID versus ETD-based MS/MS fragmentation for the analysis of doubly derivatized steroids. Journal of Mass Spectrometry, 48(12), 1279–1286. [Link]

  • Morris, H. R. (1978). Structural and sequencing studies on peptides, proteins, and glycopeptide antibiotics by mass spectrometry. Philosophical Transactions of the Royal Society of London. Series A, Mathematical and Physical Sciences, 293(1400), 39–51. [Link]

Sources

Safety Operating Guide

Operational Directive: Safe Disposal of Methyl 3,4-diaminobutanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

Methyl 3,4-diaminobutanoate dihydrochloride (CAS: 1554121-30-0) is a specialized amino acid derivative used primarily as a synthetic intermediate.[1] While not classified as a P-listed or U-listed acute toxin under RCRA (Resource Conservation and Recovery Act), its chemical structure—a diamine stabilized by two equivalents of hydrochloric acid—dictates specific handling protocols to prevent accidental exposure and environmental contamination.[1]

Immediate Hazard Profile:

  • Health: Skin and severe eye irritant (H315, H319); Specific Target Organ Toxicity - Respiratory Irritation (H335).[1][2]

  • Chemical: Hygroscopic.[3] The ester bond is susceptible to hydrolysis in aqueous conditions.

  • Reactivity: Incompatible with strong oxidizers and strong bases (exothermic reaction releasing free amines).

Part 2: Technical Characterization & Causality

Why we handle it this way (The "Why" behind the "How")

To ensure a self-validating safety system, researchers must understand the chemical behavior of this compound during the waste cycle:

  • The Dihydrochloride Factor (2HCl):

    • Mechanism:[4][5][6] The molecule carries two HCl equivalents. In solution, this significantly lowers pH.[1]

    • Operational Impact: Aqueous waste streams containing this compound are likely Corrosive (D002) if the pH drops below 2.[7]0. You must verify pH prior to consolidation to prevent container degradation.

  • The Methyl Ester Linkage:

    • Mechanism:[4][5][6] Methyl esters are hydrolytically unstable in basic aqueous solutions.

    • Operational Impact:Do not mix this waste with basic aqueous waste streams (pH > 10). The resulting hydrolysis will generate methanol (flammable) and the free amino acid, potentially altering the waste profile and pressurizing the container.[1]

  • The Diamine Functionality:

    • Mechanism:[4][5][6] Amines can form nitrosamines (potent carcinogens) if mixed with nitrosating agents (e.g., nitrites).[1]

    • Operational Impact: Strict segregation from oxidizing agents is mandatory.

Part 3: Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Expired or Surplus Inventory)

For pure powder disposal.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1] Avoid metal containers due to the acidic nature of the salt.

  • Labeling:

    • Primary Name: Methyl 3,4-diaminobutanoate dihydrochloride.[1][8]

    • Hazard Checkboxes: Irritant, Corrosive (Solid).[1]

    • RCRA Status: Non-Regulated Chemical Waste (unless site-specific protocols dictate "Hazardous").[1]

  • Packing: Double-bag the primary container in a clear 4-mil polyethylene bag to contain potential dust.

  • Disposal Path: High-Temperature Incineration . This is the only validated method to ensure complete destruction of the organic backbone and neutralization of the HCl component.

Scenario B: Liquid Waste (Reaction Mixtures)

For reaction byproducts or mother liquors.[1]

ParameterProtocol
Solvent: Aqueous Check pH. If pH < 2, label as Hazardous Waste D002 (Corrosive) .[1] If pH 2–10, label as Non-Regulated Aqueous Waste.[1] Do not neutralize in the waste container.
Solvent: Organic (Non-Halogenated) Segregate into "Organic Solvents" stream (e.g., Methanol, Ethanol).[1] Label with D001 (Ignitable) if flammable solvents are present.
Solvent: Organic (Halogenated) Segregate into "Halogenated Waste" (e.g., DCM).[1] The HCl content of the salt does not classify the solvent as halogenated, but the carrier solvent dictates the stream.

Part 4: Visualized Decision Matrix

The following logic flow ensures compliance with EPA/RCRA standards and internal safety protocols.

DisposalWorkflow Start Waste Generation: Methyl 3,4-diaminobutanoate 2HCl StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Container Select HDPE/Glass Container (Avoid Metal) Solid->Container LabelSolid Label: 'Irritant/Corrosive Solid' Container->LabelSolid Incinerate Ship for High-Temp Incineration LabelSolid->Incinerate SolventCheck Identify Carrier Solvent Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic pHCheck Check pH Level Aqueous->pHCheck Acidic pH < 2.0 (RCRA D002) pHCheck->Acidic Yes Neutral pH 2.0 - 10.0 (Non-Regulated) pHCheck->Neutral No HaloCheck Halogenated? Organic->HaloCheck HaloYes Halogenated Waste Stream HaloCheck->HaloYes Yes (e.g. DCM) HaloNo Non-Halogenated Waste Stream (D001 Ignitable) HaloCheck->HaloNo No (e.g. MeOH)

Figure 1: Logic flow for the segregation and disposal of Methyl 3,4-diaminobutanoate dihydrochloride based on physical state and solvent matrix.[1]

Part 5: Emergency Spill Response (Self-Validating Protocol)

In the event of a benchtop spill, follow this neutralization protocol to validate safety before cleanup.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[1] If powder is airborne, use a N95 or P100 respirator.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.[1]

    • Liquid: Surround with absorbent pillows or vermiculite.

  • Neutralization (The Validation Step):

    • Apply Sodium Bicarbonate (NaHCO₃) powder to the spill.

    • Observation: If bubbling (CO₂) occurs, acid is present.[1] Continue adding bicarbonate until bubbling ceases. This visual cue confirms the acid (2HCl) has been neutralized.

  • Cleanup: Collect the neutralized slurry as chemical waste. Do not dispose of in the trash.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

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